1-Benzenesulfonyl-1H-indole-4-boronic acid
Description
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)13-7-4-8-14-12(13)9-10-16(14)21(19,20)11-5-2-1-3-6-11/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLZYWJFKKTOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674263 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-55-0 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzenesulfonyl-1H-indole-4-boronic acid (CAS: 1256358-55-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, a specific, detailed experimental protocol for the synthesis of 1-Benzenesulfonyl-1H-indole-4-boronic acid and its associated characterization data (NMR, MS, IR) are not publicly available at this time. The following guide is constructed based on general principles of indole and boronic acid chemistry and available supplier information.
Introduction
This compound is a specialized chemical compound of interest to the fields of medicinal chemistry and organic synthesis. Its structure, featuring a benzenesulfonyl-protected indole core functionalized with a boronic acid at the 4-position, designates it as a valuable building block for the synthesis of more complex molecules. The indole scaffold is a ubiquitous motif in pharmacologically active compounds, and the presence of the boronic acid group allows for versatile carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen, enhancing stability and modifying the electronic properties of the indole ring.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. This information is primarily sourced from commercial suppliers.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 1256358-55-0 | Multiple Suppliers |
| Molecular Formula | C₁₄H₁₂BNO₄S | Multiple Suppliers[1] |
| Molecular Weight | 301.13 g/mol | Multiple Suppliers |
| Purity | ≥95% | Supplier Dependent[1] |
| Appearance | Not specified (likely a solid) | General Knowledge |
Synthesis and Experimental Protocols
While a specific, verified experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on established methodologies for the preparation of analogous indole boronic acids. A likely two-step approach would involve the protection of the indole nitrogen followed by a borylation reaction.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
General Experimental Protocol for N-Sulfonylation of Indoles
This protocol describes a general method for the protection of the indole nitrogen with a benzenesulfonyl group.
Materials:
-
Indole (or a substituted indole)
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH) or a similar strong base
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Quenching agent (e.g., water, saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole and anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Add benzenesulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Experimental Protocol for Miyaura Borylation
This protocol outlines a general procedure for the palladium-catalyzed borylation of an aryl halide.
Materials:
-
Aryl halide (e.g., 1-Benzenesulfonyl-4-bromo-1H-indole)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., dppf)
-
Base (e.g., potassium acetate (KOAc), potassium carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
-
Hydrolysis agent (e.g., aqueous HCl)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, bis(pinacolato)diboron, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If the pinacol ester is isolated, perform a standard aqueous workup and purify by column chromatography.
-
For direct conversion to the boronic acid, the reaction mixture can be treated with an aqueous acid to hydrolyze the boronic ester.
-
After hydrolysis, perform an aqueous workup, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or column chromatography.
Applications in Research and Drug Discovery
Boronic acids are versatile intermediates in organic synthesis. This compound is expected to be a valuable building block in the following areas:
-
Suzuki-Miyaura Cross-Coupling: The primary application would be in palladium-catalyzed cross-coupling reactions with aryl, heteroaryl, or vinyl halides (or triflates) to introduce substituents at the 4-position of the indole ring. This is a powerful method for generating libraries of complex molecules for drug screening.
Logical Relationship in Suzuki-Miyaura Coupling:
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
-
Chan-Lam Coupling: This compound could also potentially be used in copper-catalyzed C-N or C-O bond-forming reactions to introduce amine or alcohol functionalities at the indole 4-position.
-
Synthesis of Bioactive Molecules: Given the prevalence of the indole nucleus in pharmaceuticals, this compound could serve as a key intermediate in the synthesis of novel drug candidates targeting a wide range of biological targets.
Safety and Handling
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.
Conclusion
This compound is a promising building block for organic synthesis and drug discovery. While detailed experimental data for this specific compound is currently limited in the public domain, its synthesis and reactivity can be inferred from established chemical principles. As this compound becomes more widely used, it is anticipated that more detailed technical information will become available in the scientific literature. Researchers and scientists are encouraged to apply the general protocols outlined in this guide with appropriate modifications and safety precautions for their specific applications.
References
An In-depth Technical Guide to 1-Benzenesulfonyl-1H-indole-4-boronic acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzenesulfonyl-1H-indole-4-boronic acid is a specialized chemical compound that holds significant interest for researchers in medicinal chemistry and organic synthesis. Its unique structure, which combines an indole nucleus, a benzenesulfonyl protecting group, and a reactive boronic acid moiety, makes it a valuable building block for the creation of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, outlines general synthetic approaches, and explores its potential applications in drug discovery and materials science.
While specific experimental data for this compound is not widely available in public literature, this guide consolidates known information and provides general methodologies based on related structures.
Physicochemical Properties
Quantitative experimental data for this compound is limited. The following tables summarize the available computed and vendor-supplied information. It is important to note the discrepancy in molecular weight reported by different suppliers, with the calculated value being approximately 301.13 g/mol based on its molecular formula.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂BNO₄S | [1] |
| Molecular Weight | 301.1 g/mol (calculated) | [1] |
| 327.23 g/mol | ||
| CAS Number | 1256358-55-0 | [1] |
| Appearance | No Data Available | |
| Purity | >98% or min 95% | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 87.9 Ų | [2] |
| Complexity | 458 | [2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, its synthesis can be logically approached through established methods for the preparation of indolylboronic acids.[3] The most common strategies involve the borylation of a pre-functionalized indole.
General Synthetic Workflow
The synthesis would likely proceed through a two-step process starting from 4-bromoindole:
-
Sulfonylation of the Indole Nitrogen: Protection of the indole nitrogen with a benzenesulfonyl group.
-
Borylation of the C4-Position: Introduction of the boronic acid moiety at the 4-position of the indole ring.
Experimental Protocol: N-Sulfonylation of 4-Bromo-1H-indole (General Procedure)
This protocol is based on standard procedures for the N-sulfonylation of indoles.
Materials:
-
4-Bromo-1H-indole
-
Benzenesulfonyl chloride
-
A suitable base (e.g., sodium hydride, potassium carbonate, or triethylamine)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-1H-indole and the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the base to the stirred solution.
-
After stirring for a predetermined time (e.g., 30 minutes), add benzenesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-1-benzenesulfonyl-1H-indole.
Experimental Protocol: Miyaura Borylation (General Procedure)
This protocol is a standard method for the conversion of aryl halides to aryl boronic esters.[3]
Materials:
-
4-Bromo-1-benzenesulfonyl-1H-indole
-
Bis(pinacolato)diboron (B₂pin₂)
-
A palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)
-
A suitable base (e.g., potassium acetate, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., dioxane, toluene, DMF)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask, combine 4-bromo-1-benzenesulfonyl-1H-indole, bis(pinacolato)diboron, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas multiple times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for several hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the pinacol ester of this compound.
-
The boronic acid can be obtained by subsequent hydrolysis of the pinacol ester under acidic or basic conditions.
Role in Drug Discovery and Organic Synthesis
While specific biological activities for this compound have not been reported, its structural motifs are prevalent in medicinal chemistry. The indole scaffold is a key component of many biologically active compounds, and boronic acids are known to act as enzyme inhibitors.[4][5]
Potential as a Building Block in Suzuki-Miyaura Coupling
The primary application of this compound is as a building block in the Suzuki-Miyaura cross-coupling reaction. This powerful reaction enables the formation of carbon-carbon bonds, allowing for the synthesis of complex biaryl and heteroaryl structures.
This versatility makes this compound a valuable tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs. The benzenesulfonyl group can be retained in the final molecule or removed to provide a free N-H indole, further increasing the structural diversity that can be achieved.
Potential as an Enzyme Inhibitor
Boronic acids are known to reversibly inhibit serine proteases and other enzymes by forming a tetrahedral intermediate with active site serine residues.[4] While there is no specific data on this compound, its potential to act as an enzyme inhibitor, a common strategy in drug design, can be logically inferred.
Conclusion
This compound is a promising, albeit under-characterized, chemical entity. Its value lies in its potential as a versatile building block for the synthesis of complex indole derivatives through robust synthetic methodologies like the Suzuki-Miyaura cross-coupling. While a detailed profile of its physicochemical and biological properties awaits further investigation, the general characteristics of its constituent functional groups suggest significant potential for applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers interested in exploring the synthetic utility and potential applications of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1-(Phenylsulfonyl)-1H-Indole-3-boronic acid 98% 129271-98-3 | Chempure [chempure.in]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Benzenesulfonyl-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 1-Benzenesulfonyl-1H-indole-4-boronic acid, a specialized chemical compound relevant to synthetic chemistry and drug discovery. The document outlines its molecular structure, physicochemical properties, and a generalized experimental approach for its synthesis, tailored for a scientific audience.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring an indole scaffold. A benzenesulfonyl group is attached at the 1-position of the indole ring, and a boronic acid functional group is present at the 4-position. This substitution pattern makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂BNO₄S | [1] |
| Molecular Weight | 301.1 g/mol | [1] |
| CAS Number | 1256358-55-0 | [1][2] |
| Typical Purity | >95% - 98% | [1] |
Note: There is a discrepancy in the literature regarding the molecular weight, with one source citing 327.23 g/mol . However, the calculated molecular weight based on the formula C₁₄H₁₂BNO₄S is approximately 301.13 g/mol , supporting the value of 301.1 g/mol .
Conceptual Experimental Protocols: Synthesis
General Protocol for the Synthesis of an Arylboronic Acid via a Grignard Reagent:
-
Preparation of the Grignard Reagent:
-
An appropriate aryl halide (e.g., 4-bromo-1-benzenesulfonyl-1H-indole) is dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings are added to the solution.
-
The reaction is initiated, often with gentle heating or the addition of an iodine crystal, and then maintained at a controlled temperature until the magnesium is consumed.
-
-
Borylation Step:
-
The freshly prepared Grignard reagent is cooled to a low temperature, typically between -78 °C and 0 °C.
-
A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise to the cooled Grignard solution, maintaining the low temperature to prevent over-addition and side reactions.
-
The reaction mixture is stirred for a specified period at low temperature and then allowed to warm to room temperature.
-
-
Hydrolysis:
-
The reaction is carefully quenched by the addition of an aqueous acid solution, such as dilute sulfuric acid or hydrochloric acid.
-
This hydrolysis step converts the boronic ester intermediate into the desired boronic acid.
-
-
Workup and Purification:
-
The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent (e.g., ether) to recover any dissolved product.
-
The combined organic extracts are washed, dried over an anhydrous salt (like sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified, often by recrystallization or column chromatography, to yield the pure arylboronic acid.[3]
-
Indolylboronic acids can also be prepared via other methods, such as Miyaura borylation, which utilizes a palladium catalyst to couple an aryl halide with a borylating reagent.[4]
Visualized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of an arylboronic acid, a common class to which this compound belongs.
Applications in Research and Development
Boronic acids, and their derivatives like this compound, are exceptionally useful reagents in organic chemistry. Their primary application is in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4] For drug development professionals, this compound serves as a versatile building block for constructing complex molecules with potential biological activity. The indole nucleus is a common scaffold in many pharmaceuticals, and the ability to functionalize it at the 4-position via the boronic acid group opens avenues for creating novel molecular entities for screening and development.
References
The Synthesis and Discovery of Substituted Indole Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a cornerstone in medicinal chemistry and materials science, forming the scaffold of numerous biologically active compounds and functional materials.[1][2][3][4][5] The introduction of a boronic acid moiety onto the indole ring system provides a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4][6] This enables the facile construction of carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of diverse libraries of substituted indoles for drug discovery and other applications.[6][7] This technical guide provides an in-depth overview of the synthesis of substituted indole boronic acids, their application in the discovery of bioactive molecules, and detailed experimental protocols.
Synthesis of Substituted Indole Boronic Acids
The synthesis of indole boronic acids can be broadly categorized into several key strategies, each with its own advantages and substrate scope.
Miyaura Borylation
Miyaura borylation is a widely used method for the synthesis of boronic esters from aryl halides or triflates using a palladium catalyst and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3][4][8]
Key Features:
-
Substrates: Bromo-, iodo-, or triflate-substituted indoles.
-
Reagents: Bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., KOAc).[8]
-
Advantages: Good functional group tolerance and generally high yields.[8]
Transition-Metal-Catalyzed C-H Borylation
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of indole boronic acids, avoiding the need for pre-functionalized indole substrates.[1][2][3][4][9][10][11][12][13]
-
Iridium-Catalyzed Borylation: Iridium catalysts, often in conjunction with a bidentate ligand, can direct the borylation to specific positions of the indole ring. For N-protected indoles, C3-borylation is commonly observed.[9] In some cases, N-H direction can lead to C7-borylation.[10][11]
-
Nickel-Catalyzed Borylation: Nickel catalysts offer a more cost-effective alternative to iridium and can achieve highly selective C3-borylation of N-H indoles.[1][2]
Halide-Lithium Exchange
The traditional approach to synthesizing indole boronic acids involves a halide-lithium exchange reaction on a haloindole, followed by trapping the resulting lithiated species with a borate ester.[3][4]
Key Features:
-
Reagents: An organolithium reagent (e.g., n-BuLi) and a trialkyl borate (e.g., triisopropyl borate).
-
Advantages: A well-established and reliable method.
-
Limitations: Requires cryogenic temperatures and may not be compatible with all functional groups.
Data Presentation: Synthesis of Substituted Indoles
The following tables summarize quantitative data for the synthesis of substituted indoles and indole boronic acids via various methods.
Table 1: Synthesis of Substituted Indole Boronic Acid Pinacol Esters
| Entry | Starting Material | Method | Catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 3-Bromo-1-Boc-indole | Miyaura Borylation | PdCl₂(dppf) (3) | KOAc / Dioxane | 80 | 12 | 1-Boc-indole-3-boronic acid pinacol ester | 85 | [3] |
| 2 | 1-Boc-indole | Ir-catalyzed C-H Borylation | [Ir(cod)OMe]₂ (1.5) / dtbpy (3) | B₂pin₂ / THF | 80 | 16 | 1-Boc-indole-3-boronic acid pinacol ester | 92 | [9] |
| 3 | Indole | Ni-catalyzed C-H Borylation | [Ni(IMes)₂] (5) | B₂pin₂ / Toluene | 100 | 24 | Indole-3-boronic acid pinacol ester | 95 | [1][2] |
| 4 | 5-Bromo-1H-indole | Miyaura Borylation | Pd(PPh₃)₄ (5) | KOAc / DMF | 100 | 16 | 1H-Indole-5-boronic acid pinacol ester | 78 | [6] |
| 5 | 7-Bromo-1H-indole | Miyaura Borylation | PdCl₂(dppf) (3) | KOAc / Dioxane | 80 | 12 | 1H-Indole-7-boronic acid pinacol ester | 88 | [11] |
Table 2: Suzuki-Miyaura Coupling of Indole Boronic Acids/Esters with Aryl Halides
| Entry | Indole Boronic Acid/Ester | Aryl Halide | Catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 1H-Indole-3-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Na₂CO₃ / Toluene/H₂O | 100 | 12 | 3-(p-tolyl)-1H-indole | 92 | [3] |
| 2 | 1-Boc-indole-2-boronic acid | 4-Chloropyrimidine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ / Toluene/H₂O | 100 | 18 | 1-Boc-2-(pyrimidin-4-yl)indole | 75 | [7] |
| 3 | 1H-Indole-5-boronic acid | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ / Dioxane/H₂O | 80 | 16 | 5-(4-fluorophenyl)-1H-indole | 89 | [6] |
Experimental Protocols
General Procedure for Miyaura Borylation of Haloindoles
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the haloindole (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), potassium acetate (1.5 mmol, 1.5 equiv), and PdCl₂(dppf) (0.03 mmol, 3 mol%). The tube is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (5 mL) is then added via syringe. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3][6]
General Procedure for Iridium-Catalyzed C-H Borylation of N-Acyl Indoles
In a nitrogen-filled glovebox, a vial is charged with the N-acyl indole (0.5 mmol, 1.0 equiv), bis(pinacolato)diboron (0.75 mmol, 1.5 equiv), [Ir(cod)OMe]₂ (0.0075 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.015 mmol, 3 mol%). Anhydrous THF (2.5 mL) is added, and the vial is sealed. The reaction mixture is heated at 80 °C for 16 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel.[9]
General Procedure for Suzuki-Miyaura Cross-Coupling
To a microwave vial, add the indole boronic acid or its pinacol ester (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like sodium carbonate (2.0 mmol, 2.0 equiv). The vial is sealed and flushed with nitrogen. A degassed solvent system, for example, a mixture of dioxane and water (4:1, 5 mL), is added. The reaction is heated, often under microwave irradiation, at a temperature ranging from 80 to 120 °C for 1 to 18 hours. After cooling, the mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.[6]
Discovery of Biologically Active Molecules
Substituted indoles are a privileged scaffold in drug discovery, and indole boronic acids are key intermediates in the synthesis of many potent inhibitors of various enzymes, particularly protein kinases.[7][14][15][16][17][18][19][20]
Indole-Based Kinase Inhibitors
Many kinase inhibitors feature a substituted indole core, which can be synthesized using indole boronic acids. These inhibitors often target signaling pathways implicated in cancer cell proliferation and survival.[7][14]
Table 3: Biological Activity of Indole-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Example IC₅₀ (nM) | Disease Area | Reference |
| Indole-2-carboxamides | EGFR, VEGFR-2, BRAFV600E | EGFR: 71, BRAFV600E: 77 | Cancer | [14] |
| 9H-pyrimido[4,5-b]indoles | RET, TRKA | RET: <10, TRKA: <10 | Cancer | [7] |
| 3-Substituted indolin-2-ones | Various RTKs | Submicromolar inhibition | Cancer | [16] |
| Indolyl-hydrazones | Kinases in breast cancer | 2730 (MCF-7 cells) | Breast Cancer | [15] |
| Indazole-based inhibitors | PLK4 | < 0.1 | Cancer | [17] |
Signaling Pathways
Substituted indoles derived from boronic acid precursors can modulate key signaling pathways. For instance, inhibitors of receptor tyrosine kinases (RTKs) like RET and TRKA can block downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[7]
Structure-Activity Relationship (SAR) Studies
The versatility of the Suzuki-Miyaura coupling allows for systematic modifications of the indole scaffold, facilitating detailed structure-activity relationship (SAR) studies. By synthesizing and testing a variety of substituted indoles, researchers can identify key structural features required for potent and selective biological activity.[19][20][21][22][23][24][25]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of a substituted indole derivative using a Suzuki-Miyaura coupling reaction.
Conclusion
Substituted indole boronic acids are invaluable intermediates in modern organic synthesis and drug discovery. The development of robust and efficient synthetic methods, particularly transition-metal-catalyzed C-H borylation, has significantly expanded the accessibility of these compounds. Their subsequent elaboration via Suzuki-Miyaura coupling provides a powerful platform for the generation of diverse molecular libraries, leading to the discovery of potent modulators of various biological targets. This guide provides a foundational understanding of the synthesis and application of substituted indole boronic acids for researchers engaged in the development of novel therapeutics and functional materials.
References
- 1. Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles [organic-chemistry.org]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]
- 25. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Nuclear Magnetic Resonance Profiling of 1-Benzenesulfonyl-1H-indole-4-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-Benzenesulfonyl-1H-indole-4-boronic acid. Detailed experimental protocols for NMR data acquisition and a representative experimental workflow for the application of indole boronic acids in Suzuki-Miyaura cross-coupling reactions are also presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and synthetic organic chemistry.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in acetone-d₆.
Table 1: ¹H NMR Data (300 MHz, acetone-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 11.6 | s | - | 1H | - |
| 7.87 | d | 8.4 | 2H | Ar-H |
| 7.52 | d | 7.8 | 1H | Ar-H |
| 7.41-7.49 | m | - | 3H | Ar-H |
| 7.29-7.34 | m | - | 1H | Ar-H |
| 7.09-7.14 | m | - | 1H | Ar-H |
| 6.99-7.04 | m | - | 1H | Ar-H |
| 6.91 | d | 0.9 | 1H | Ar-H |
Table 2: ¹³C NMR Data (75 MHz, acetone-d₆)
| Chemical Shift (δ) ppm |
| 147.6 |
| 147.4 |
| 141.2 |
| 138.1 |
| 127.8 |
| 126.7 |
| 123.2 |
| 121.5 |
| 119.8 |
| 109.7 |
| 109.5 |
| 108.3 |
| 101.3 |
| 101.2 |
Experimental Protocols
While a specific, detailed experimental protocol for the acquisition of the presented NMR data was not available, a general procedure for obtaining ¹H and ¹³C NMR spectra of indole derivatives is provided below. This protocol is based on standard laboratory practices.
General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., acetone-d₆, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming the magnetic field. This can be performed manually or using an automated shimming routine.
-
-
¹H NMR Acquisition:
-
Set the spectrometer to the appropriate frequency for proton observation (e.g., 300 MHz, 400 MHz, or 500 MHz).
-
Use a standard single-pulse sequence (e.g., 'zg30').
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Set an appropriate acquisition time (e.g., 2-4 seconds).
-
Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.
-
Acquire a suitable number of scans (typically 8-32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the carbon-13 frequency (e.g., 75 MHz, 100 MHz, or 125 MHz).
-
Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).
-
Set the spectral width to cover the typical range for organic molecules (e.g., 0-220 ppm).
-
A longer acquisition time and a larger number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
For ¹H NMR spectra, integrate the signals to determine the relative ratios of the different types of protons.
-
Logical Relationships and Experimental Workflows
Indole boronic acids are versatile building blocks in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2]
Suzuki-Miyaura Cross-Coupling Reaction Workflow
The following diagram illustrates a general experimental workflow for the Suzuki-Miyaura coupling of an indole boronic acid with an aryl halide.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Stability and Storage of Aryl Boronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aryl boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends to various other transformations, making them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the benchtop stability of aryl boronic acids can be a significant concern, impacting reaction reproducibility, yield, and overall cost-effectiveness. This technical guide provides a comprehensive overview of the factors governing the stability of aryl boronic acids, their primary degradation pathways, recommended storage conditions, and detailed experimental protocols for their stability assessment.
Core Concepts of Aryl Boronic Acid Stability
The stability of an aryl boronic acid is intrinsically linked to the electron density at the carbon-boron bond and the susceptibility of the boronic acid moiety to various chemical transformations. Two principal degradation pathways dominate: protodeboronation and the formation of boroxines (cyclic anhydrides).
Protodeboronation: The Cleavage of the C-B Bond
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[1] This irreversible process leads to the loss of the desired starting material and the formation of an often difficult-to-remove byproduct. The rate of protodeboronation is highly dependent on the pH of the medium, temperature, and the electronic and steric properties of the aryl substituent.[2][3]
The reaction can be catalyzed by both acid and base.[1][4] Generally, electron-rich aryl boronic acids are more susceptible to acid-catalyzed protodeboronation, while electron-deficient systems are more prone to degradation under basic conditions.[2] The pH-rate profiles for the protodeboronation of various aryl boronic acids can be complex, often exhibiting a "V-shaped" curve with the highest stability observed at a specific pH.[2][5]
Boroxine Formation: A Reversible Dehydration
Aryl boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7][8] This equilibrium is driven by the removal of water and can be influenced by temperature and the electronic nature of the aryl group. Electron-donating groups on the aryl ring tend to favor boroxine formation.[6][9] While boroxine formation is a reversible process and boroxines can be effective coupling partners in many reactions, the presence of a mixture of the boronic acid and its boroxine can lead to issues with stoichiometry and reaction kinetics.[10] The hydrolysis of boroxines back to the corresponding boronic acids is typically rapid in the presence of water.[11]
Factors Influencing Stability
Several factors can significantly impact the stability of aryl boronic acids:
-
pH: As discussed, pH is a critical parameter. Most aryl boronic acids exhibit their greatest stability in a slightly acidic to neutral pH range.[2]
-
Temperature: Elevated temperatures generally accelerate the rates of both protodeboronation and boroxine formation.[7][8] Therefore, storage at low temperatures is recommended.
-
Substituents on the Aryl Ring: The electronic and steric nature of substituents plays a crucial role.
-
Electron-donating groups can increase the rate of acid-catalyzed protodeboronation but tend to favor the formation of more stable boroxines.[6][9]
-
Electron-withdrawing groups generally increase susceptibility to base-catalyzed protodeboronation.[2]
-
Ortho-substituents can introduce steric hindrance that may either stabilize the C-B bond or, in some cases, accelerate degradation through intramolecular interactions.
-
-
Presence of Water: Water is essential for protodeboronation and for the hydrolysis of boroxines.[1][11] Storing aryl boronic acids in a dry environment is paramount.
-
Light and Air (Oxygen): While less commonly the primary degradation pathway, some aryl boronic acids can be sensitive to light and oxidation by atmospheric oxygen.[12][13] Storage in amber vials under an inert atmosphere is a good practice.
Quantitative Stability Data
The following tables summarize key quantitative data regarding the stability of aryl boronic acids and their derivatives.
Table 1: Benchtop Stability of Various Boronic Acids and Their MIDA Boronate Esters [14]
| Entry | R in R-B(OH)₂ | % Remaining after 15 Days (Boronic Acid) | % Remaining after 60 Days (MIDA Boronate) |
| 1 | 2-Furan | <5 | >98 |
| 2 | 2-Benzofuran | 45 | >98 |
| 3 | 2-Thiophene | 30 | >98 |
| 4 | 2-Benzothiophene | 85 | >98 |
| 5 | 2-Pyrrole | <5 | >98 |
| 6 | 2-Indole | <5 | >98 |
| 7 | Vinyl | <5 | >98 |
| 8 | Cyclopropyl | 15 | >98 |
Data obtained from ¹H NMR analysis of solids stored on the benchtop under air.
Table 2: Half-lives (t₁₂) for Protodeboronation of Selected (Hetero)arylboronic Acids at 70 °C in 50% aq. dioxane [5][15]
| Aryl Boronic Acid | pH | Half-life (t₁₂) |
| 2,6-Difluorophenylboronic acid | 13 | ~1 second |
| 2-Pyridylboronic acid | 7 | ~25 seconds |
| 5-Thiazolylboronic acid | 7 | ~50 seconds |
| p-Anisylboronic acid | 13 | ~ hours |
| 3-Thienylboronic acid | 13 | ~ days |
| 3-Pyridylboronic acid | 12 | > 1 week |
| 4-Pyridylboronic acid | 12 | > 1 week |
| Cyclopropylboronic acid | - | very slow |
| Vinylboronic acid | - | very slow |
Table 3: Thermodynamic Parameters for the Formation of Tris(p-substituted phenyl)boroxines in CDCl₃ [7][8]
| Substituent (X) in p-X-C₆H₄-B(OH)₂ | K (M⁻²) at 25 °C | ΔH (kJ/mol) | ΔS (J/K·mol) |
| OMe | 1.1 | 15.1 | 54.8 |
| Me | 0.82 | 14.3 | 49.0 |
| H | 0.65 | 14.3 | 45.6 |
| Cl | 0.23 | 12.0 | 31.0 |
| CN | 0.04 | 9.7 | 15.9 |
Recommended Storage Conditions
To maximize the shelf-life of aryl boronic acids, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8 °C. For particularly unstable derivatives, storage in a freezer at -20 °C is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
Container: Use amber glass vials with tight-fitting caps to protect from light and moisture ingress.
-
Purity: Store high-purity material, as impurities can sometimes catalyze degradation.
For long-term storage, consider converting the aryl boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, which can be readily hydrolyzed back to the free acid when needed.[14][16]
Experimental Protocols for Stability Assessment
Protocol for Kinetic Analysis of Protodeboronation by ¹H NMR Spectroscopy
This protocol is adapted from the methods described for studying pH-rate profiles of aryl boronic acid degradation.[2][5]
Objective: To determine the rate of protodeboronation of an aryl boronic acid at a specific pH and temperature.
Materials:
-
Aryl boronic acid of interest
-
Deuterated solvent (e.g., D₂O, dioxane-d₈)
-
Appropriate buffer solution for the desired pH (e.g., phosphate, borate) or standard acid/base solutions (e.g., DCl, NaOD)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Prepare a stock solution of the aryl boronic acid and the internal standard in a suitable deuterated solvent.
-
Prepare a series of buffer solutions in D₂O to achieve the desired pH values.
-
In an NMR tube, combine a known volume of the aryl boronic acid stock solution with a known volume of the buffer solution. The final concentration of the boronic acid should be amenable to NMR analysis (e.g., 10-50 mM).
-
Quickly place the NMR tube in the pre-thermostatted NMR spectrometer (e.g., at 70 °C).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton on the aryl ring of the boronic acid and the internal standard.
-
Calculate the concentration of the aryl boronic acid at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the aryl boronic acid concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).
-
The half-life (t₁₂) can be calculated using the equation: t₁₂ = 0.693 / k_obs.
Protocol for Monitoring Boroxine Formation by ¹H and ¹¹B NMR Spectroscopy
This protocol is based on methodologies used to study the equilibrium between boronic acids and boroxines.[6][8][9]
Objective: To observe and quantify the equilibrium between an aryl boronic acid and its corresponding boroxine.
Materials:
-
Aryl boronic acid
-
Anhydrous deuterated solvent (e.g., CDCl₃, toluene-d₈)
-
NMR tubes with sealable caps
-
NMR spectrometer equipped with ¹H and ¹¹B probes
Procedure:
-
Dissolve a known amount of the aryl boronic acid in the anhydrous deuterated solvent in a sealable NMR tube.
-
Acquire an initial ¹H and ¹¹B NMR spectrum at room temperature.
-
In the ¹H NMR, distinct signals for the B(OH)₂ protons and the aromatic protons of the boronic acid and the boroxine will be observed.
-
In the ¹¹B NMR, the boronic acid will typically show a broad signal around 28-30 ppm, while the boroxine will appear as a sharper signal at a slightly different chemical shift (e.g., ~31-33 ppm).
-
-
To study the effect of water, a controlled amount of D₂O can be added to the NMR tube, and the spectra re-acquired to observe the shift in equilibrium.
-
To study the effect of temperature, acquire spectra at various temperatures to observe changes in the equilibrium position.
-
The relative concentrations of the boronic acid and boroxine can be determined by integrating the respective signals in the ¹H or ¹¹B NMR spectra.
-
The equilibrium constant (K) for boroxine formation (3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O) can be calculated from the concentrations at equilibrium.
HPLC Method for Stability Indicating Analysis
A robust HPLC method is essential for separating the aryl boronic acid from its degradation products and any other impurities.
Objective: To develop a stability-indicating HPLC method for an aryl boronic acid.
Typical HPLC System:
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with a pH modifier like formic acid or ammonium acetate) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aryl boronic acid and its expected degradation products have significant absorbance (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
Method Development Considerations:
-
Forced Degradation Studies: To ensure the method is stability-indicating, the aryl boronic acid should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The HPLC method must be able to resolve the parent compound from all significant degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the aryl boronic acid peak under all stress conditions.
Conclusion
A thorough understanding of the stability of aryl boronic acids is critical for their effective use in research and development. By controlling factors such as pH, temperature, and exposure to water, and by choosing appropriate storage conditions, the shelf-life of these valuable reagents can be significantly extended. The use of more stable derivatives like MIDA boronates offers a robust solution for particularly sensitive substrates. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the stability of their specific aryl boronic acids, leading to more reliable and reproducible synthetic outcomes.
References
- 1. waters.com [waters.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. mdpi.com [mdpi.com]
Solubility of 1-Benzenesulfonyl-1H-indole-4-boronic acid in organic solvents
An In-depth Technical Guide on the Solubility of 1-Benzenesulfonyl-1H-indole-4-boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Solubility of Boronic Acids
The solubility of boronic acids is influenced by a combination of factors including the polarity of the solvent, temperature, and the specific functional groups present on the boronic acid molecule.[1] The presence of both a non-polar aromatic ring and a polar boronic acid group in this compound suggests a nuanced solubility profile. The benzenesulfonyl group adds further complexity to its interactions with different solvents. Hydrogen bonding plays a significant role, with the hydroxyl groups of the boronic acid acting as both hydrogen bond donors and acceptors, which can facilitate dissolution in protic and polar aprotic solvents.[1]
Estimated Solubility Profile
Due to the lack of specific quantitative data for this compound, this section provides data for analogous compounds, namely phenylboronic acid, to serve as a reference.[2] The solubility is presented as the mole fraction (x) at various temperatures. It is important to note that the bulky benzenesulfonyl group on the indole nitrogen of the target compound may influence its solubility relative to these simpler analogs.
Table 1: Solubility Data for Phenylboronic Acid in Various Organic Solvents [2]
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
Based on this data, it can be inferred that this compound is likely to exhibit higher solubility in polar aprotic solvents like acetone and 3-pentanone, moderate solubility in solvents like chloroform and dipropyl ether, and very low solubility in non-polar hydrocarbon solvents such as methylcyclohexane.[3]
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, the following established experimental protocols are recommended.
Dynamic (Synthetic) Method
A widely used and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method.[1][2] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[1]
Principle: A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[2]
Materials and Apparatus:
-
This compound
-
High-purity organic solvents
-
Jacketed glass vessel
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Luminance probe or a device to measure light transmission
Procedure:
-
Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel to prepare a sample of known composition.[1]
-
Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred to ensure homogeneity.[1]
-
Turbidity Monitoring: The turbidity of the sample is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the solution.[1]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature. This point is identified by a sharp increase in the measured light intensity.[1]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[1]
Caption: Workflow for the Dynamic Solubility Determination Method.
Thermodynamic (Shake-Flask) Method
The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[4]
Principle: An excess amount of the solid compound is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solid in the supernatant is then determined analytically.
Materials and Apparatus:
-
This compound
-
High-purity organic solvents
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters
-
Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.[4]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[4]
-
Sample Collection and Filtration: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
Caption: Workflow for the Thermodynamic (Shake-Flask) Solubility Method.
Conclusion
While direct quantitative solubility data for this compound is not extensively documented, an estimation based on analogous compounds suggests a preference for polar aprotic solvents. For precise and reliable data, this guide provides detailed experimental protocols for both dynamic and thermodynamic solubility determination. The application of these methods will enable researchers and drug development professionals to generate the necessary data to support their work with this important compound.
References
Material Safety Data Sheet (MSDS) for 1-Benzenesulfonyl-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzenesulfonyl-1H-indole-4-boronic acid, a specialized chemical compound with potential applications in pharmaceutical research and development. This document collates available data on its chemical properties, safety information, a representative synthetic protocol, and its potential role in biological signaling pathways.
Chemical and Physical Properties
This compound is a solid, organic compound belonging to the family of protein degrader building blocks.[1] While a detailed experimental characterization is not widely published, the fundamental properties derived from available supplier information are summarized below.
| Property | Value | Reference |
| CAS Number | 1256358-55-0 | [1] |
| Molecular Formula | C₁₄H₁₂BNO₄S | [1] |
| Molecular Weight | 301.13 g/mol | [1] |
| Purity | ≥95% | [1] |
Material Safety and Handling
General Safety Precautions:
-
Ingestion: May be harmful if swallowed.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Inhalation: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid breathing dust.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
The following diagram illustrates a general workflow for the safe handling and use of this chemical in a laboratory setting.
Caption: General laboratory workflow for handling chemical compounds.
Experimental Protocols: Synthesis
The synthesis of indolylboronic acids can be achieved through various methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent strategy.[2] This involves the coupling of a haloindole with a boronic acid or, conversely, an indolylboronic acid with an organic halide. A representative protocol for the synthesis of a substituted indole derivative is outlined below. This protocol is based on general procedures for Suzuki-Miyaura reactions and should be adapted and optimized for the specific synthesis of this compound.
Representative Synthesis of a Substituted Indole via Suzuki-Miyaura Coupling:
Materials:
-
Haloindole (e.g., 4-bromo-1-benzenesulfonyl-1H-indole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., a mixture of DME and water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the haloindole (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas, such as argon or nitrogen, multiple times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel.
-
Reaction: The mixture is heated to a specified temperature (typically 80-100 °C) and stirred for a designated period (ranging from a few hours to overnight). The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to yield the desired substituted indole.
The logical flow of this synthetic process is depicted in the following diagram.
Caption: A flowchart of the Suzuki-Miyaura coupling reaction.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not extensively documented, indole derivatives are known to be versatile scaffolds in drug discovery, exhibiting a wide range of therapeutic applications.[3] Notably, some indole derivatives have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers when aberrantly activated.[4]
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation can lead to the development and progression of cancers such as basal cell carcinoma and medulloblastoma.[4] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding alleviates the PTCH1-mediated inhibition of Smoothened (SMO), a G protein-coupled receptor. The activation of SMO leads to a signaling cascade that ultimately results in the activation of GLI transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
The diagram below illustrates a simplified representation of the Hedgehog signaling pathway, a potential target for benzenesulfonyl indole derivatives.
Caption: The Hedgehog signaling pathway in its 'OFF' and 'ON' states.
Conclusion
This compound represents a chemical entity of interest for researchers in medicinal chemistry and drug discovery. While comprehensive data is still emerging, this guide provides a foundational understanding of its properties, safe handling procedures, a viable synthetic approach, and its potential relevance in the context of critical signaling pathways such as the Hedgehog pathway. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Once relegated to the periphery of medicinal chemistry due to preconceived notions of toxicity, boronic acids and their derivatives have emerged as a versatile and powerful class of therapeutic agents.[1][2][3] The paradigm shift was significantly propelled by the FDA approval of bortezomib in 2003 for the treatment of multiple myeloma.[1][4][5] This milestone ignited a surge of interest in boron-containing compounds, leading to the development and approval of several other boronic acid-based drugs for a range of indications, from cancer to fungal infections.[4][6][7]
The unique chemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with nucleophilic residues like serine and threonine found in the active sites of enzymes, underpin its therapeutic efficacy.[1][8][9] This interaction allows for potent and selective inhibition of key biological targets. Furthermore, the incorporation of a boronic acid group can enhance a drug's potency and improve its pharmacokinetic profile.[3][10] This technical guide provides an in-depth exploration of the role of boronic acids in modern drug discovery, presenting key data, detailed experimental methodologies, and visualizations of their mechanisms of action.
Core Concepts: The Chemistry of Boronic Acids
Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂).[8] They act as Lewis acids, readily accepting a pair of electrons.[8] This property allows them to form stable, yet reversible, tetrahedral boronate complexes with diols, which are common structural motifs in biological molecules such as sugars and the side chains of certain amino acids.[8][9] The reversibility of this covalent interaction is a key feature that distinguishes boronic acid inhibitors, potentially contributing to a more favorable safety profile compared to irreversible covalent inhibitors.[11][12]
FDA-Approved Boronic Acid Drugs: A Quantitative Overview
The successful translation of boronic acid chemistry from the laboratory to the clinic is best exemplified by the growing number of FDA-approved drugs. The following tables summarize the key quantitative data for five prominent examples.
Table 1: Proteasome Inhibitors for Multiple Myeloma
| Drug | Target | IC50 / Ki | Cell Line / Enzyme |
| Bortezomib | 20S Proteasome (β5 subunit) | IC50: 7.1 nM - 15.9 nM | U-266 and RPMI-8226 multiple myeloma cells[13] |
| 26S Proteasome (chymotrypsin-like) | IC50: Median ~10 nM | Myeloma cell lines[5] | |
| Ixazomib | 20S Proteasome (β5 subunit) | IC50: 3.4 nM, Ki: 0.93 nM | Cell-free assay[7][12][14][15][16] |
| 20S Proteasome (β1 subunit) | IC50: 31 nM | Cell-free assay[7][14][15] | |
| 20S Proteasome (β2 subunit) | IC50: 3,500 nM | Cell-free assay[7][14][15] |
Table 2: β-Lactamase Inhibitor
| Drug | Target | Ki | Enzyme |
| Vaborbactam | KPC-2 β-lactamase | 0.056 ± 0.015 µM | Recombinant KPC-2[17] |
| SME-2 β-lactamase | 0.042 ± 0.005 µM | Recombinant SME-2[17] | |
| CTX-M-15 β-lactamase | 0.022 ± 0.005 µM | Recombinant CTX-M-15[17] | |
| AmpC β-lactamase | 0.18 ± 0.04 µM | Recombinant AmpC[17] |
Table 3: Topical Antifungal
| Drug | Target | MIC Range | Organism |
| Tavaborole | Leucyl-tRNA synthetase | 1.0 - 8.0 µg/mL | Trichophyton rubrum[18][19] |
| Leucyl-tRNA synthetase | 4.0 - 8.0 µg/mL | Trichophyton mentagrophytes[18][19] | |
| Leucyl-tRNA synthetase | MIC50: 4.0 µg/mL, MIC90: 8.0 µg/mL | Trichophyton rubrum & T. mentagrophytes[18][19] |
Table 4: Topical Anti-inflammatory
| Drug | Target | IC50 | Enzyme |
| Crisaborole | Phosphodiesterase 4 (PDE4) | 0.49 µM | Recombinant PDE4[20][21] |
| PDE4 Isoforms | 55 - 340 nM | Multiple human PDE4 isoforms[22][23] |
Table 5: Pharmacokinetic Parameters of Approved Boronic Acid Drugs
| Drug | Administration | Tmax | Cmax | AUC | Terminal Half-life |
| Bortezomib | Intravenous | < 10 min (initial distribution) | Dose-dependent | Dose-dependent | > 40 hours[24] |
| Ixazomib | Oral | ~1 hour | 33.8 ng/mL (Day 1) | 776 hrng/mL (Day 1) | 9.5 days[4][8][25] |
| Vaborbactam | Intravenous | N/A | Dose-dependent | 192 - 550 mg·h/L (24h) | ~2 hours |
| Tavaborole | Topical | 8 days (to reach max concentration) | 5.17 ng/mL | 75.8 nghr/mL (at steady state) | 28.5 hours[26][27] |
| Crisaborole | Topical | Steady state by Day 8 | 127 ng/mL | 949 ng*hr/mL (0-12h) | N/A[28][29][30] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of boronic acid drugs are a direct consequence of their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Bortezomib and the NF-κB Signaling Pathway
Bortezomib exerts its anticancer effects in multiple myeloma by inhibiting the 26S proteasome.[8] This inhibition prevents the degradation of IκBα, an inhibitory protein that sequesters the NF-κB transcription factor in the cytoplasm.[3][17] As a result, NF-κB cannot translocate to the nucleus to activate the transcription of pro-survival and pro-proliferative genes, ultimately leading to apoptosis of the myeloma cells.[3][8]
Crisaborole and the cAMP Signaling Pathway
Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis.[31][32] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammation.[20][33][34] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, thereby reducing the signs and symptoms of atopic dermatitis.[31][35]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of boronic acid-based drugs.
Proteasome Inhibition Assay using Bortezomib
This protocol describes a cell-based assay to measure the inhibition of proteasome activity by bortezomib using a luminogenic substrate.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, U-266)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Bortezomib stock solution (in DMSO)
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (Promega or equivalent)
-
96-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of bortezomib in culture medium. Add 100 µL of the bortezomib dilutions to the respective wells to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time (e.g., 1, 4, or 24 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Assay Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.
-
Lysis and Substrate Reaction: Add 100 µL of the prepared Proteasome-Glo™ reagent to each well. Mix the contents by shaking the plate on a plate shaker at a low speed for 2 minutes.
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow for cell lysis and the proteasome-substrate reaction to stabilize.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control (considered 100% activity). Plot the percentage of proteasome activity against the logarithm of the bortezomib concentration and determine the IC50 value using non-linear regression analysis.
Minimum Inhibitory Concentration (MIC) Assay for Tavaborole
This protocol outlines the broth microdilution method for determining the MIC of tavaborole against dermatophytes, following CLSI M38-A2 guidelines.
Materials:
-
Trichophyton rubrum or Trichophyton mentagrophytes isolates
-
Sabouraud Dextrose Agar (SDA) plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Tavaborole stock solution (in DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer
-
Inoculating loop or sterile swabs
Procedure:
-
Inoculum Preparation: Culture the dermatophyte on an SDA plate at 30°C for 7-14 days. Prepare a conidial suspension by flooding the plate with sterile saline and gently scraping the surface. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute the suspension 1:50 in RPMI-1640 medium to obtain the final inoculum concentration.
-
Drug Dilution: Prepare serial twofold dilutions of tavaborole in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL. Include a drug-free growth control well and a sterility control well (medium only).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at 35°C for 4-7 days, or until visible growth is observed in the growth control well.
-
MIC Determination: The MIC is defined as the lowest concentration of tavaborole that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well. This can be determined visually or by reading the absorbance at 450 nm with a microplate reader.
Cell Viability (MTT) Assay
This protocol describes the MTT assay to assess the cytotoxic effects of a boronic acid compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Boronic acid compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the boronic acid compound in culture medium. Add 100 µL of the dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all experimental wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Experimental and Logical Workflows
Visualizing workflows can clarify complex experimental processes and theoretical concepts.
General Workflow for In Vitro Drug Screening
The following diagram illustrates a typical workflow for screening and characterizing a novel boronic acid-based enzyme inhibitor.
Logical Relationship: Reversible Covalent Inhibition
This diagram illustrates the fundamental principle of reversible covalent inhibition by a boronic acid with a serine residue in an enzyme's active site.
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dispendix.com [dispendix.com]
- 11. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug synergy discovery of tavaborole and aminoglycosides against Escherichia coli using high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blocking Autophagy Prevents Bortezomib-Induced NF-κB Activation by Reducing I-κBα Degradation in Lymphoma Cells | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
- 21. benchchem.com [benchchem.com]
- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 23. Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase | MDPI [mdpi.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 30. coleparmer.co.uk [coleparmer.co.uk]
- 31. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 32. dermnetnz.org [dermnetnz.org]
- 33. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 34. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 35. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
Spectroscopic Characterization of Sulfonylated Indole Compounds: An In-Depth Technical Guide
Introduction
Indole and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities.[1][2][3] The introduction of a sulfonyl group onto the indole scaffold can significantly modulate its physicochemical properties and enhance its therapeutic potential, leading to the development of compounds with antiviral, anti-parasitic, and anti-apoptotic activities.[1][4] Consequently, the precise structural elucidation of these sulfonylated indole compounds is a critical step in their synthesis, characterization, and application in drug discovery and development.[4]
This technical guide provides a comprehensive overview of the primary spectroscopic techniques employed for the characterization of sulfonylated indoles. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for easy reference, and visual workflows to illustrate the characterization process. The core techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For sulfonylated indoles, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity. In sulfonylated indoles, characteristic chemical shifts are observed for the indole ring protons and the protons of the sulfonyl group's substituents.
-
Indole NH Proton: The proton on the indole nitrogen typically appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm), with its exact position being sensitive to solvent and concentration.[5] For N-sulfonylated indoles, this signal is absent.
-
Aromatic Protons: The protons on the benzene portion of the indole ring typically resonate in the range of δ 7.0-8.0 ppm.[1][5] Their specific shifts and coupling patterns are dependent on the substitution pattern.
-
C2 and C3 Protons: The substitution of the sulfonyl group at the C2 or C3 position significantly influences the chemical shifts of the remaining protons on the pyrrole ring.[1]
-
Sulfonyl Group Protons: Protons on the aryl or alkyl substituent of the sulfonyl group will have their own characteristic chemical shifts. For example, the methyl protons of a tosyl group typically appear as a singlet around δ 2.3-2.5 ppm.[1]
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.
-
Indole Carbons: The carbon atoms of the indole ring typically resonate between δ 100-140 ppm.[5][6] The carbon atom attached to the sulfonyl group (C2 or C3) will experience a downfield shift.
-
Sulfonyl Group Carbons: The aromatic carbons of an arylsulfonyl group will appear in the aromatic region of the spectrum (δ 110-160 ppm).[7]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Sulfonylated Indoles
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Indole N-H | 8.0 - 10.5 (broad singlet) | - | [1][5][7] |
| Indole Aromatic C-H | 7.0 - 8.0 (multiplets) | 111 - 138 | [1][5][7] |
| Aryl Sulfonyl C-H | 7.2 - 8.1 (multiplets) | 125 - 145 | [1][7] |
| Tosyl -CH₃ | 2.3 - 2.5 (singlet) | ~21 | [1] |
| Methoxy -OCH₃ | 3.6 - 4.0 (singlet) | 55 - 56 | [1][7] |
Note: Chemical shifts are dependent on the solvent, concentration, and specific substitution patterns.[8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sulfonylated indole compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.[1][9]
-
Instrument Setup:
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical pulse angles are around 30-45°.
-
For ¹³C NMR, use proton decoupling to obtain singlets for all carbon atoms. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
N-H Stretch: For indoles with a proton on the nitrogen, a characteristic stretching vibration appears in the range of 3200-3410 cm⁻¹.[10][11] This peak will be absent in N-sulfonylated derivatives.
-
S=O Stretches: The sulfonyl group is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).[11]
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings (indole and arylsulfonyl group) are observed in the 1450-1620 cm⁻¹ region.[10]
-
C-H Stretches: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.[10]
Table 2: Characteristic FT-IR Absorption Frequencies for Sulfonylated Indoles
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |
| N-H (Indole) | Stretch | 3200 - 3410 | Medium, Sharp | [10][11] |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak | [10] |
| C=C (Aromatic) | Stretch | 1450 - 1620 | Medium to Strong | [10] |
| SO₂ (Sulfonyl) | Asymmetric Stretch | 1330 - 1370 | Strong | [11] |
| SO₂ (Sulfonyl) | Symmetric Stretch | 1140 - 1180 | Strong | [11] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.[6]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules.[6][12]
-
Molecular Ion Peak [M+H]⁺ or [M]⁺˙: ESI-MS will typically show the protonated molecule [M+H]⁺, which allows for the confirmation of the molecular weight. Electron Impact (EI) ionization may show the molecular ion radical [M]⁺˙.[13][14]
-
Fragmentation Patterns: The fragmentation of sulfonylated indoles often involves the cleavage of the bonds adjacent to the sulfur atom.
-
C-S Bond Cleavage: Loss of the sulfonyl group substituent (e.g., loss of C₆H₅SO₂).
-
S-N Bond Cleavage: In N-sulfonylated indoles, cleavage of the S-N bond can occur.
-
Loss of SO₂: A common fragmentation pathway for sulfonates and sulfonamides is the loss of a neutral sulfur dioxide molecule (SO₂).[15]
-
Table 3: Common Mass Spectral Fragments for Sulfonylated Indoles
| Fragmentation Process | Description | Reference |
| [M+H]⁺ or [M-H]⁻ | Protonated or deprotonated molecular ion | [6][9] |
| Loss of SO₂ | Elimination of sulfur dioxide from the molecular ion | [15] |
| Cleavage of C-S bond | Results in fragments corresponding to the indole moiety and the sulfonyl moiety | [14] |
| Cleavage of S-N bond | Occurs in N-sulfonylated indoles, separating the indole from the sulfonyl group | [14] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. Small amounts of formic acid or ammonium acetate may be added to promote ionization.
-
Instrument Setup:
-
Data Acquisition: The sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system. The mass spectrum is recorded over a relevant m/z range.
-
Tandem MS (MS/MS): To study fragmentation, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum, which provides valuable structural information.[12]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light.
-
Absorption Maxima (λmax): Indole itself typically exhibits two main absorption bands around 220 nm and 260-290 nm.[16][17]
-
Effect of Sulfonylation: The position and intensity of these absorption bands can be influenced by the attachment of a sulfonyl group and other substituents on the indole ring. The sulfonyl group can act as an auxochrome, potentially causing a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift).[18] The effect of different solvents on the absorbance can also be investigated.[18]
Table 4: Typical UV-Vis Absorption Data for Indole Chromophore
| Compound Type | Typical λmax (nm) | Solvent | Reference |
| Indole | ~220, ~270-290 | Methanol, Acetonitrile/Water | [16][17] |
| Substituted Indoles | Varies depending on substitution | Various | [18] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sulfonylated indole compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0).
-
Instrument Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used.
-
Cuvettes: Use a pair of matched quartz cuvettes (one for the sample solution and one for the solvent blank).
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the sample solution.
-
Scan the absorbance of the sample over a wavelength range (e.g., 200-400 nm).
-
-
Data Processing: The instrument software plots absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
Visualized Workflows and Relationships
General Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow from the synthesis of a sulfonylated indole to its full spectroscopic characterization.
Caption: Workflow for synthesis and characterization of sulfonylated indoles.
Relationship Between Spectroscopic Data and Structural Information
This diagram shows how different spectroscopic techniques provide complementary information to build a complete picture of the molecular structure.
Caption: Interplay of spectroscopic techniques for structure elucidation.
References
- 1. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsisinternational.org [rsisinternational.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ripublication.com [ripublication.com]
- 12. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 15. aaqr.org [aaqr.org]
- 16. researchgate.net [researchgate.net]
- 17. researchdata.edu.au [researchdata.edu.au]
- 18. Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Benzenesulfonyl-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool in medicinal chemistry and drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-Benzenesulfonyl-1H-indole-4-boronic acid with various aryl halides. The resulting 4-aryl-1-benzenesulfonyl-1H-indole scaffold is a key structural motif in many biologically active molecules. The benzenesulfonyl group serves as a protecting group for the indole nitrogen and can influence the electronic properties and biological activity of the final compound. These derivatives have shown potential in the development of treatments for a range of diseases, including cancer and neurodegenerative disorders.[3][4]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The process is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base. Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Experimental Protocol
This protocol is adapted from a similar procedure for the Suzuki-Miyaura coupling of substituted bromo-indazoles with various boronic acids and can be applied to the coupling of this compound with a range of aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave synthesis vial
-
Magnetic stirrer and hotplate
-
Reflux condenser (if using conventional heating)
-
Microwave reactor (optional)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a Schlenk flask or microwave synthesis vial, combine the aryl halide (1.0 eq), this compound (1.2 eq), sodium carbonate (2.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.05 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the reaction vessel to achieve a final concentration of approximately 0.2 M with respect to the aryl halide.
-
Reaction Conditions:
-
Conventional Heating: Heat the reaction mixture at 120 °C under an inert atmosphere (e.g., argon or nitrogen) for 2 hours.
-
Microwave Irradiation: Heat the reaction in a sealed microwave vial at 120 °C for 30 minutes.
-
-
Work-up:
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-benzenesulfonyl-1H-indole.
Data Presentation
The following table presents representative yields for the Suzuki-Miyaura coupling of various aryl boronic acids with a substituted bromo-indazole, which can be considered analogous to the coupling of this compound with different aryl bromides under the optimized conditions.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-benzenesulfonyl-1H-indole | 85 |
| 2 | 3-Methoxyphenylboronic acid | 4-(3-Methoxyphenyl)-1-benzenesulfonyl-1H-indole | 82 |
| 3 | 2-Methoxyphenylboronic acid | 4-(2-Methoxyphenyl)-1-benzenesulfonyl-1H-indole | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-1-benzenesulfonyl-1H-indole | 88 |
| 5 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-1-benzenesulfonyl-1H-indole | 90 |
| 6 | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-1-benzenesulfonyl-1H-indole | 75 |
| 7 | Furan-2-ylboronic acid | 4-(Furan-2-yl)-1-benzenesulfonyl-1H-indole | 72 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Applications in Drug Development
The 4-substituted indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of an aryl group at the 4-position via the Suzuki-Miyaura coupling allows for the exploration of a vast chemical space, enabling the fine-tuning of pharmacological properties.
The benzenesulfonyl group, while often used as a protecting group, can also contribute to the biological activity of the molecule. For instance, indole derivatives bearing a benzenesulfonyl moiety have been investigated as inhibitors of various enzymes and receptors implicated in diseases such as cancer and Alzheimer's disease.[3][4] Specifically, some 1-(phenylsulfonyl)-1H-indole-based compounds have been identified as multifunctional ligands targeting cholinesterases and the 5-HT6 receptor, with anti-aggregation properties against amyloid-beta and tau proteins, which are hallmarks of Alzheimer's disease.[4] Furthermore, other complex indole derivatives with a benzylsulfonyl group have shown promise in overcoming drug resistance in cancer by inhibiting the Hedgehog signaling pathway.[3]
The synthesis of a library of 4-aryl-1-benzenesulfonyl-1H-indoles using the described protocol can provide a valuable collection of compounds for screening in various biological assays, potentially leading to the discovery of novel therapeutic agents.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium Catalyst Selection in Indole Boronic Acid Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules containing the indole scaffold, a privileged structure found in numerous biologically active compounds.[1][3] The selection of an appropriate palladium catalyst system is critical for achieving high yields and purity, especially when dealing with heteroaromatic substrates like indole boronic acids, which can present unique challenges such as catalyst inhibition or substrate decomposition.[4]
This document provides a comprehensive guide to selecting palladium catalysts for the cross-coupling of indole boronic acids. It includes a comparative analysis of various catalyst systems, detailed experimental protocols, and visualizations of the reaction workflow and catalytic cycle to aid researchers in optimizing their synthetic strategies.
Catalyst System Performance
The choice of palladium source and ligand significantly impacts the efficiency of the Suzuki-Miyaura coupling. Modern catalyst systems often utilize stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[3] The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), has proven to be highly effective for the coupling of challenging heteroaryl substrates.[5][6] Pre-formed, air- and moisture-stable palladacycles, like SPhos Pd G2 and XPhos Pd G2, offer improved reproducibility and are effective at low catalyst loadings.[4][5]
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid, serving as a representative example for the coupling of indole boronic acids with heteroaryl halides.[5]
| Catalyst System | Ligand | Conversion (%)[5] | Yield (%)[5] |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in catalytic cross-coupling reactions.[5] Below are representative procedures for palladium-catalyzed Suzuki-Miyaura coupling of indole boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of (7-Bromo-1H-indol-2-yl)boronic acid
This protocol is based on established procedures for similar substrates.[1]
Materials:
-
(7-Bromo-1H-indol-2-yl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
To a Schlenk flask or a sealable reaction vessel, add (7-Bromo-1H-indol-2-yl)boronic acid (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (5 mol%), and the base (2.0 equiv.).[1]
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system to the reaction mixture via syringe.[1]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 5,7-dibromoindole
This protocol is adapted for microwave-assisted synthesis.[3]
Materials:
-
5,7-dibromoindole (1.0 mmol)
-
Arylboronic acid (3.0 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (4.0 mmol)
-
Deionized water (2.5 mL)
-
Inert gas (Nitrogen)
Procedure:
-
In a microwave vial, combine 5,7-dibromoindole (1.0 equiv.), the arylboronic acid (3.0 equiv.), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (4.0 equiv.).[3]
-
Seal the vial and flush with a stream of dry nitrogen.[3]
-
Add deionized water via a septum.[3]
-
Sonicate the vial for 30 seconds and then heat it under microwave irradiation for 1.5 hours at 120 °C.[3]
-
After cooling, extract the reaction mixture with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[3]
-
Purify the residue by flash chromatography.
Protocol 3: High-Yield Coupling Using a Palladacycle Precatalyst
This protocol utilizes a highly active and stable SPhos Pd G2 precatalyst.[5]
Materials:
-
3-chloroindazole (0.25 mmol, 1.0 equiv.)
-
5-indole boronic acid (0.50 mmol, 2.0 equiv.)
-
SPhos Pd G2 (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (0.50 mmol, 2.0 equiv.)
-
Dioxane (1 mL)
-
Water (0.2 mL)
Procedure:
-
To a reaction vessel, add 3-chloroindazole, 5-indole boronic acid, SPhos Pd G2, and potassium phosphate.[5]
-
Add dioxane and water to the vessel.[5]
-
Seal the vessel and heat the reaction mixture to 100 °C.[5]
-
Maintain the reaction at this temperature for 15 hours with stirring.[5]
-
After cooling to room temperature, the reaction mixture can be worked up by standard procedures to isolate the desired product.[5]
Visualizing the Process
To better understand the experimental and mechanistic aspects of the palladium-catalyzed cross-coupling of indole boronic acids, the following diagrams are provided.
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving the palladium catalyst.[1][7] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Conclusion
The successful synthesis of substituted indoles via Suzuki-Miyaura cross-coupling is highly dependent on the judicious selection of the palladium catalyst system.[3] For the coupling of indole boronic acids, palladium catalysts paired with bulky biarylphosphine ligands, such as SPhos and XPhos, have demonstrated high efficacy.[5] The use of advanced, pre-formed palladacycle precatalysts can further enhance reaction efficiency and reproducibility.[4] By carefully considering the electronic and steric properties of the coupling partners and optimizing the reaction conditions as outlined in the provided protocols, researchers can effectively synthesize a diverse range of functionalized indole derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Applications of 1-Benzenesulfonyl-1H-indole-4-boronic Acid in Drug Discovery: A Detailed Guide
Application Notes
1-Benzenesulfonyl-1H-indole-4-boronic acid is a versatile heterocyclic building block of significant interest in modern medicinal chemistry. Its unique structure, featuring a protected indole core functionalized with a boronic acid moiety, makes it an ideal intermediate for the synthesis of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.[1][2] While the compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial precursor for developing potent and selective modulators of various biological targets. Its primary application lies in its use as a scaffold to be elaborated into drug candidates for a range of therapeutic areas, most notably in neurodegenerative diseases and oncology.
The benzenesulfonyl group at the N1 position of the indole ring provides stability and modulates the electronic properties of the indole system, while the boronic acid at the C4 position offers a reactive handle for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR).[3][4][5]
Key Application Areas:
1. Dual-Target Ligands for Alzheimer's Disease:
Derivatives of the 1-benzenesulfonyl-1H-indole scaffold have been successfully developed as multi-target-directed ligands for Alzheimer's disease. By utilizing the indole core as a central scaffold, chemists have synthesized compounds that simultaneously inhibit cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and act as antagonists at the serotonin 5-HT6 receptor (5-HT6R). This dual-action approach is a promising strategy for treating the complex pathology of Alzheimer's, aiming to provide both symptomatic relief (via cholinesterase inhibition) and potentially disease-modifying effects (via 5-HT6R antagonism). The this compound is an ideal starting point for creating a library of such compounds by coupling it with various amine-containing fragments.
2. EphA2 Receptor Antagonists for Glioblastoma:
Recent research has highlighted the potential of 1-(phenylsulfonyl)-1H-indole derivatives in oncology. Specifically, a derivative has been identified as a potent and competitive antagonist of the Ephrin type-A receptor 2 (EphA2).[3] EphA2 is a receptor tyrosine kinase that is frequently overexpressed in various cancers, including glioblastoma, and its activation is linked to tumor growth, invasion, and angiogenesis.[1][6][7] By inhibiting the EphA2 receptor, these indole derivatives can disrupt key oncogenic signaling pathways, leading to a reduction in cancer cell proliferation. The development of such agents showcases the utility of the 1-benzenesulfonyl-1H-indole scaffold in generating targeted anti-cancer therapies.
Quantitative Data
The following tables summarize the biological activity of lead compounds derived from the 1-benzenesulfonyl-1H-indole scaffold.
Table 1: Inhibitory Activity of Dual-Target Ligands for Alzheimer's Disease
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |
| 17 | 5-HT₆R | 13 | - |
| human AChE | - | 8 | |
| human BuChE | - | 24 | |
| 35 | 5-HT₆R | 15 | - |
| human BuChE | - | 455 | |
| Data extracted from a study on multifunctional ligands for Alzheimer's disease.[5][8] |
Table 2: Activity of EphA2 Receptor Antagonist for Glioblastoma
| Compound | Target | Activity | Cell Line |
| UniPR1454 | EphA2 | Reduces proliferation at micromolar concentration | U251 |
| Data from a study on 1-(phenylsulfonyl)-1H-indole derivatives targeting the EphA2 receptor.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method based on Miyaura borylation, a common technique for synthesizing aryl boronic acids.[9]
Materials:
-
4-Bromo-1-benzenesulfonyl-1H-indole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-1-benzenesulfonyl-1H-indole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and stir for 30 minutes. Acidify the mixture to pH 2-3 with 1 M HCl to hydrolyze the pinacol ester.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling using the Boronic Acid
This protocol describes the general use of the title compound as a building block.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound and the aryl halide in the toluene/water mixture.
-
Add Na₂CO₃ and degas the mixture by bubbling argon through it for 20 minutes.
-
Add Pd(PPh₃)₄ to the mixture under an argon atmosphere.
-
Heat the reaction to 90-100 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired coupled product.
Protocol 3: Cholinesterase Inhibition Assay
This protocol is based on the Ellman's method.
Materials:
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) iodide
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Human AChE or BuChE
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare solutions of ATCh/BTCh, DTNB, and the enzyme in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 125 µL of DTNB solution and 50 µL of the enzyme solution to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCh or BTCh).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 4: Antiproliferative Sulforhodamine B (SRB) Assay
This is a general protocol for assessing cytotoxicity in cancer cell lines like U251.
Materials:
-
U251 glioblastoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Test compound
Procedure:
-
Seed U251 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.
-
Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4 °C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the cells by adding 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm on a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Dual-targeting mechanism for Alzheimer's disease therapy.
Caption: Inhibition of the EphA2 signaling pathway in glioblastoma.
Caption: General experimental workflow for lead compound evaluation.
References
- 1. [PDF] Roles of EphA2 Receptor in Angiogenesis Signaling Pathway of Glioblastoma Multiforme | Semantic Scholar [semanticscholar.org]
- 2. EphA2 is a key effector of the MEK/ERK/RSK pathway regulating glioblastoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a new 1-(phenylsulfonyl)-1H-indole derivative targeting the EphA2 receptor with antiproliferative activity on U251 glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety | Semantic Scholar [semanticscholar.org]
- 6. Roles of EphA2 Receptor in Angiogenesis Signaling Pathway of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EphA2 Promotes Infiltrative Invasion of Glioma Stem Cells in vivo through Crosstalk with Akt and Regulates Stem Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antitumor efficacy achieved by targeting PEGylated nanomedicines to netrin-1 in the extracellular matrix or EphA2 on the cancer cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Biaryl Compounds via 1-Benzenesulfonyl-1H-indole-4-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The indole nucleus, in particular, is a privileged heterocycle found in many biologically active compounds.[2][3] The synthesis of biaryls containing an indole moiety is therefore of significant interest in medicinal chemistry and drug discovery.[4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C-C bonds to form these biaryl systems.[6][7] This reaction is valued for its mild conditions, functional group tolerance, and the stability of the organoboron reagents.[8][9]
This application note provides a detailed protocol for the synthesis of biaryl compounds using 1-Benzenesulfonyl-1H-indole-4-boronic acid as a key building block. The benzenesulfonyl protecting group on the indole nitrogen enhances stability and can be removed under specific conditions if required, adding to the synthetic utility of this reagent.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organic halide or triflate.[10] The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar²) is transferred to the Palladium(II) complex, displacing the halide. The base activates the boronic acid to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Palladium(0) catalyst which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
Table 1: Optimization of Reaction Conditions
To establish the optimal conditions, the coupling of this compound with 4-bromoanisole was performed by varying the catalyst, base, and solvent.
| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 75 |
| 2 | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 92 |
| 3 | Pd(OAc)₂ (3) / SPhos (6) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 95 |
| 4 | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 94 |
| 5 | PdCl₂(dppf) (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 88 |
| 6 | PdCl₂(dppf) (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 85 |
| 7 | PdCl₂(dppf) (3) | K₂CO₃ (2) | 2-MeTHF/H₂O (4:1) | 80 | 91 |
Conditions: this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), 18 h. Yields are for the isolated product.
Table 2: Substrate Scope for Biaryl Synthesis
The optimized conditions (Entry 2, Table 1) were applied to a range of aryl and heteroaryl bromides to demonstrate the scope of the reaction.
| Entry | Aryl Halide Partner | Product | Yield (%) |
| 1 | 4-Bromoanisole | 1-(Benzenesulfonyl)-4-(4-methoxyphenyl)-1H-indole | 92 |
| 2 | 4-Bromobenzonitrile | 4-(4-(1-(Benzenesulfonyl)-1H-indol-4-yl)phenyl)benzonitrile | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(Benzenesulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-indole | 85 |
| 4 | 3-Bromopyridine | 1-(Benzenesulfonyl)-4-(pyridin-3-yl)-1H-indole | 78 |
| 5 | 2-Bromothiophene | 1-(Benzenesulfonyl)-4-(thiophen-2-yl)-1H-indole | 81 |
| 6 | Methyl 4-bromobenzoate | Methyl 4'-(benzenesulfonyl)-[1,1'-biphenyl]-4-carboxylate | 90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling reaction and can be adapted for specific substrates.[8][11]
Materials and Reagents:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, THF, or 2-MeTHF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate, Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask or microwave reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Caption: A generalized experimental workflow for biaryl synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[8]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this evacuation-backfill cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[8]
-
Characterization: Characterize the purified biaryl product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Troubleshooting
Low yields in Suzuki-Miyaura couplings are a common issue.[11] The following diagram provides a logical workflow for diagnosing and solving potential problems.
Caption: A troubleshooting guide for common Suzuki coupling issues.
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a highly effective and versatile method for the synthesis of a diverse range of 4-aryl-indole derivatives. Careful optimization of the palladium catalyst, base, and solvent system allows for high yields with a broad scope of aryl halide coupling partners. The protocols and data provided herein serve as a robust starting point for researchers in drug discovery and materials science to generate novel indole-based biaryl compounds.
References
- 1. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregation properties against amyloid-beta and tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Benzenesulfonyl-1H-indole-4-boronic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzenesulfonyl-1H-indole-4-boronic acid (CAS No. 1256358-55-0) is a versatile pharmaceutical intermediate, primarily utilized as a key building block in the synthesis of complex molecules for targeted therapies. Its structural features, combining a protected indole core with a reactive boronic acid moiety, make it particularly valuable for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon bonds, enabling the assembly of diverse molecular architectures. This intermediate is especially prominent in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins.
The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen, enhancing stability and modulating the electronic properties of the indole ring. The boronic acid at the 4-position of the indole provides a reactive handle for Suzuki-Miyaura cross-coupling reactions, allowing for the precise introduction of aryl or heteroaryl substituents. This capability is crucial for the structure-activity relationship (SAR) studies required to optimize the potency and selectivity of drug candidates.
Key Applications in Drug Development
The primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein into proximity with the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
The indole scaffold is a well-established pharmacophore found in numerous inhibitors of therapeutically relevant proteins, such as kinases and bromodomains. Consequently, this compound serves as a precursor to the "warhead" component of PROTACs targeting these protein families.
Synthesis of PROTACs Targeting BET Bromodomains: The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a critical role in the regulation of gene transcription. Their dysregulation is implicated in various cancers and inflammatory diseases. The indole core is a known structural motif in BET bromodomain inhibitors. By using this compound, researchers can synthesize indole-based warheads that can be incorporated into PROTACs to induce the degradation of BET proteins.
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in the synthesis of a pharmaceutical intermediate via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the aryl/heteroaryl halide (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (0.02-0.05 equiv.) to the flask under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings of similar indole boronic acid derivatives, which can be used as a starting point for optimization.
| Parameter | Condition |
| Boronic Acid | This compound |
| Coupling Partner | Aryl/Heteroaryl Bromide |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-90% |
Visualizations
Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein
Caption: Mechanism of PROTAC-induced target protein degradation.
Experimental Workflow: Suzuki-Miyaura Coupling and Product Isolation
Caption: General workflow for Suzuki-Miyaura coupling and product isolation.
Logical Relationship: Versatility of the Intermediate
Caption: Synthetic utility of the boronic acid intermediate.
Protocol for N-arylation of Indoles Using Boronic Acids: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of indoles is a fundamental transformation in organic synthesis, yielding N-arylindole scaffolds that are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various methods developed for this purpose, the use of boronic acids as arylating agents has emerged as a powerful and versatile strategy. This protocol details two of the most common and effective methods for the N-arylation of indoles using boronic acids: the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Suzuki-Miyaura coupling. These reactions offer distinct advantages in terms of reaction conditions, substrate scope, and functional group tolerance, providing researchers with a valuable toolkit for the synthesis of diverse N-arylindoles.[1][2][3]
Reaction Principles
The N-arylation of indoles with boronic acids is primarily achieved through two distinct catalytic cycles:
-
Chan-Lam Coupling: This copper-catalyzed reaction involves the coupling of an N-H bond with an arylboronic acid in the presence of an oxidant, typically air (O2). The mechanism is thought to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[4] It is often characterized by mild reaction conditions and the use of inexpensive and abundant copper catalysts.[5][6]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction typically involves the reaction of an N-H containing indole (or its corresponding metal salt) with an aryl halide. However, variations where an N-borylated or N-haloindole reacts with an arylboronic acid are also utilized. The catalytic cycle classically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the N-arylindole.[7]
Experimental Protocols
Herein, we provide detailed experimental protocols for both copper-catalyzed and palladium-catalyzed N-arylation of indoles.
Protocol 1: Copper-Catalyzed N-Arylation of Indoles (Chan-Lam Type)
This protocol is a general procedure for the copper-catalyzed N-arylation of indoles with arylboronic acids at room temperature.[8]
Materials:
-
Indole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Copper(I) iodide (CuI) (0.2 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (to make a 0.1 M solution with respect to indole)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with a condenser)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel, add the indole (1.0 equiv), arylboronic acid (1.2 equiv), and CuI (0.2 equiv).
-
Add DMSO to the vessel to achieve a concentration of 0.1 M with respect to the indole.
-
Add triethylamine (2.0 equiv) to the reaction mixture.
-
Seal the vessel or equip it with a condenser and stir the mixture vigorously at room temperature (20-25 °C) under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-arylindole.
Protocol 2: Palladium-Catalyzed N-Arylation of Indoles (Suzuki-Miyaura Type)
This protocol describes a general procedure for the palladium-catalyzed N-arylation of indoles with arylboronic acids. This method often requires an N-protected or pre-activated indole, or alternatively, the coupling of an indolylboronic acid with an aryl halide. The following is a representative protocol for the coupling of an indole with an aryl bromide.
Materials:
-
Indole (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Arylboronic acid (1.5 equiv) - Note: In this variation, the indole nitrogen displaces the halide, and the boronic acid is for a different transformation on the indole ring, illustrating the versatility of Suzuki-Miyaura chemistry. For a direct N-arylation, one would typically use an N-haloindole or a pre-formed indolylboronic acid. A more direct N-arylation via a Buchwald-Hartwig type reaction is also common.[9] For the purpose of this protocol, we will focus on a C-H activation approach.[10]
-
Palladium(II) trifluoroacetate (Pd(TFA)2) (5 mol%)
-
Triphenylphosphine (PPh3) (10 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane/water (4:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel, add the indole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(TFA)2 (5 mol%), and K2CO3 (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.
-
Add the 1,4-dioxane/water (4:1 v/v) solvent mixture via syringe.
-
Stir the reaction mixture at room temperature for 4-12 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Dilute the resulting residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (n-hexane/ethyl acetate) to yield the desired arylated indole.[10]
Data Presentation
The following tables summarize representative quantitative data for the N-arylation of indoles with various arylboronic acids under different catalytic systems.
Table 1: Copper-Catalyzed N-Arylation of Pyranoquinolinones with Arylboronic Acids [8]
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 76 |
| 2 | 4-Methylphenylboronic acid | 78 |
| 3 | 4-Methoxyphenylboronic acid | 75 |
| 4 | 4-Fluorophenylboronic acid | 72 |
| 5 | 4-Chlorophenylboronic acid | 70 |
| 6 | 3-Methylphenylboronic acid | 75 |
| 7 | 2-Naphthylboronic acid | 82 |
| 8 | 4-(Methylthio)phenylboronic acid | 65 |
Reaction Conditions: Pyranoquinolinone (0.5 mmol), Arylboronic acid (0.6 mmol), CuI (0.2 equiv.), Et3N (2.0 equiv.), DMSO (5.0 mL), room temperature, under air, 12 h.[8]
Table 2: Palladium-Catalyzed C2-Arylation of Indoles with Arylboronic Acids [10]
| Entry | Indole | Arylboronic Acid | Product Yield (%) |
| 1 | 1-Methylindole | Phenylboronic acid | 85 |
| 2 | 1-Methylindole | 4-Methylphenylboronic acid | 82 |
| 3 | 1-Methylindole | 4-Methoxyphenylboronic acid | 88 |
| 4 | 1-Methylindole | 4-Chlorophenylboronic acid | 75 |
| 5 | Indole | Phenylboronic acid | 78 |
| 6 | 5-Bromoindole | Phenylboronic acid | 72 |
Reaction Conditions: Indole (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(TFA)2 (5 mol%), K2CO3 (2.0 equiv), Dioxane/H2O (4:1), room temperature, 4-12 h.[10]
Visualizations
Caption: General experimental workflow for the N-arylation of indoles.
Caption: Simplified catalytic cycle for the Chan-Lam N-arylation of indoles.
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress Concerning the N-Arylation of Indoles | MDPI [mdpi.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 10. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 1-Benzenesulfonyl-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling of 1-Benzenesulfonyl-1H-indole-4-boronic acid with a variety of aryl and heteroaryl halides. This protocol is designed to facilitate the rapid and efficient synthesis of 4-aryl-1-(phenylsulfonyl)-1H-indoles, which are valuable scaffolds in medicinal chemistry and drug discovery. Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced reaction consistency.[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] The indole moiety is a privileged scaffold found in numerous biologically active compounds. The functionalization of the indole core is a key strategy in the development of new therapeutic agents. This compound is a versatile building block that allows for the introduction of diverse functionalities at the 4-position of the indole ring.
Microwave-assisted organic synthesis (MAOS) has emerged as an enabling technology that can dramatically accelerate reaction rates, often leading to higher yields and purities compared to conventional heating methods.[3] For the Suzuki-Miyaura coupling, microwave heating can reduce reaction times from hours to minutes, making it an ideal technology for the rapid generation of compound libraries for high-throughput screening.[3]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the organic group to the palladium center, regenerating the boron species.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The use of microwave irradiation can significantly enhance the efficiency of each of these steps, leading to a substantial increase in the overall reaction rate.
Data Presentation
The following table summarizes representative yields for the microwave-assisted Suzuki coupling of this compound with various aryl halides. These examples demonstrate the versatility of the protocol with a range of electronically and sterically diverse coupling partners.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 140 | 10 | 88 |
| 3 | 4-Bromobenzaldehyde | SPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 20 | 85 |
| 4 | 2-Bromopyridine | XPhos Pd G3 (2) | K₃PO₄ | 2-Butanol | 130 | 15 | 78 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | RuPhos Pd G3 (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 150 | 30 | 75 |
| 6 | 3-Bromoquinoline | Pd(OAc)₂ (5) + SPhos (10) | K₂CO₃ | DME/H₂O (4:1) | 120 | 20 | 81 |
Note: The yields presented are representative and may vary based on the specific reaction scale, purity of reagents, and microwave reactor used. Optimization of reaction conditions may be necessary for specific substrates.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol provides a general starting point for the microwave-assisted Suzuki coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos Pd G2, XPhos Pd G3; 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, DMF, Toluene, 2-Butanol)
-
Microwave reactor vials (2-5 mL or 10-20 mL) with stir bars
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent via syringe.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture with stirring at the specified temperature for the indicated time.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-(phenylsulfonyl)-1H-indole.
Example Protocol: Synthesis of 4-(4-methoxyphenyl)-1-(phenylsulfonyl)-1H-indole
This example details the synthesis of the product from Entry 1 in the data table.
Materials:
-
This compound (151 mg, 0.5 mmol, 1.0 equiv)
-
4-Bromoanisole (103 mg, 0.55 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (17.3 mg, 0.015 mmol, 3 mol%)
-
K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
In a 10-20 mL microwave vial, combine this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the vial and purge with nitrogen.
-
Add the degassed dioxane and water.
-
Place the vial in a microwave reactor and irradiate at 120°C for 15 minutes with stirring.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the product.
Visualizations
Reaction Workflow
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-HT6 Receptor Ligands from Indole Boronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a significant target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.[1] A prominent strategy in the development of 5-HT6 receptor ligands involves the synthesis of molecules containing an indole scaffold, which bears structural similarity to the endogenous ligand serotonin.[2] The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, and the use of indole boronic acids as building blocks provides a powerful tool for the synthesis of diverse indole-based compounds.[3]
This document provides detailed application notes and experimental protocols for the synthesis of 5-HT6 receptor ligands utilizing indole boronic acids, with a focus on the Suzuki-Miyaura coupling. It includes methodologies for the chemical synthesis and pharmacological characterization of these ligands, including binding affinity and functional activity assays.
5-HT6 Receptor Signaling Pathways
The 5-HT6 receptor is canonically coupled to Gs alpha-subunits, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This primary signaling pathway is a key determinant of the receptor's function. However, research has revealed that the 5-HT6 receptor can also engage in non-canonical signaling through interactions with other proteins, including Fyn tyrosine kinase and the mTOR pathway, which are implicated in neuronal development and cognitive function.[4] Understanding these pathways is crucial for the design and interpretation of functional assays for novel ligands.
Caption: 5-HT6 Receptor Signaling Pathways.
Synthesis of Indole-Based 5-HT6 Receptor Ligands
The Suzuki-Miyaura cross-coupling reaction offers an efficient route to synthesize 5-aryl-indole derivatives, a class of compounds with demonstrated affinity for the 5-HT6 receptor. This approach typically involves the reaction of an indole boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
General Experimental Workflow
The synthesis and characterization of 5-HT6 receptor ligands from indole boronic acids follow a structured workflow, from chemical synthesis to biological evaluation.
Caption: General Experimental Workflow.
Example Synthesis: Arylsulfonyl-Indole Derivatives
While direct synthesis from indole boronic acids for 5-HT6 ligands is a promising strategy, many reported high-affinity ligands are N-arylsulfonylindoles. The following table summarizes the binding affinities of a series of synthesized N-arylsulfonylindole derivatives. Although not directly synthesized from indole boronic acids in the cited literature, the indole scaffold is key to their activity.
| Compound ID | R1 | R2 | Ki (nM)[4] |
| 4b | H | 2-methoxyphenyl | 13.5 |
| 4g | H | 4-iodophenyl | 18.6 |
| 4j | H | naphthalen-1-yl | 14.8 |
| 4d | 5-fluoro | 2-methoxyphenyl | 58 |
| 4l | 5-methoxy | 2-methoxyphenyl | 160 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Bromoindole with Phenylboronic Acid
This protocol provides a general method for the Suzuki-Miyaura coupling reaction to form a C-C bond at the 5-position of the indole ring.[5]
Materials:
-
5-Bromoindole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a reaction vessel, add 5-bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Add palladium(II) acetate (0.02 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-phenylindole.
Protocol 2: Radioligand Binding Assay for 5-HT6 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human 5-HT6 receptor.[6]
Materials:
-
Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.
-
[³H]-LSD (lysergic acid diethylamide) or [¹²⁵I]-SB-258585 as the radioligand.
-
Test compounds at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding determinator: 10 µM Serotonin or 10 µM Methiothepin.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of the test compound, 50 µL of radioligand (e.g., 2.5 nM [³H]-LSD), and 150 µL of cell membrane suspension (15 µg protein/well) in assay buffer.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding determinator.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: cAMP Functional Assay for 5-HT6 Receptor Activity
This protocol outlines a method to determine the functional activity (agonist, antagonist, or inverse agonist) of test compounds at the 5-HT6 receptor by measuring changes in intracellular cAMP levels.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Serotonin (5-HT) as a reference agonist.
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well microplates.
Procedure:
-
Seed the HEK-293 cells expressing the 5-HT6 receptor into microplates and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
For agonist testing:
-
Add various concentrations of the test compound or reference agonist (e.g., 5-HT) to the cells in stimulation buffer.
-
Incubate for 30 minutes at 37°C.
-
-
For antagonist testing:
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of the reference agonist (e.g., EC80 of 5-HT) and incubate for an additional 30 minutes.
-
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the log of the compound concentration to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For antagonists, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 (concentration for 50% inhibition). Calculate the functional antagonist constant (Kb) using the Schild equation if required.
-
Data Presentation
The following table presents a hypothetical summary of pharmacological data for a series of 5-aryl-indole derivatives synthesized via Suzuki-Miyaura coupling.
| Compound | Aryl Group | Ki (nM) (5-HT6R Binding) | EC50/IC50 (nM) (cAMP Assay) | Functional Activity |
| Example-1 | Phenyl | 15.2 | IC50 = 25.8 | Antagonist |
| Example-2 | 4-Fluorophenyl | 8.9 | IC50 = 12.5 | Antagonist |
| Example-3 | 2-Thienyl | 22.5 | IC50 = 35.1 | Antagonist |
| Example-4 | 3-Pyridyl | 35.1 | IC50 = 50.2 | Antagonist |
| 5-HT | - | 120 | EC50 = 85.0 | Agonist |
Conclusion
The synthesis of 5-HT6 receptor ligands from indole boronic acids via the Suzuki-Miyaura cross-coupling reaction is a highly effective strategy for generating novel and diverse chemical entities. The protocols provided herein offer a comprehensive guide for the synthesis and pharmacological evaluation of these compounds. The detailed characterization of their binding affinity and functional activity is essential for understanding their therapeutic potential and for advancing the development of new treatments for CNS disorders.
References
- 1. Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT(4) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Post-Coupling Deprotection of the Benzenesulfonyl Group
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonyl group is a widely utilized protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions. This robustness, however, necessitates specific and often carefully chosen conditions for its removal (deprotection) following key synthetic steps such as coupling reactions. The selection of an appropriate deprotection strategy is critical to ensure the integrity of the target molecule, particularly in the synthesis of complex pharmaceuticals and natural products. This document provides an overview of common deprotection methods, quantitative data for comparison, and detailed experimental protocols.
Deprotection Methodologies
The removal of the benzenesulfonyl group from a sulfonamide can be broadly categorized into two main approaches: reductive cleavage and nucleophilic cleavage.
1. Reductive Cleavage: This method involves the use of reducing agents to break the sulfur-nitrogen bond. Common reagents for this transformation include dissolving metal reductions and other reducing systems.
2. Nucleophilic Cleavage: This approach utilizes a nucleophile to attack the sulfur atom or the aromatic ring, leading to the cleavage of the S-N bond. Thiolates are frequently employed for this purpose.
Quantitative Data Summary
The choice of deprotection method can significantly impact the yield and reaction time. The following tables summarize quantitative data for various deprotection protocols, allowing for an informed selection based on the specific substrate and desired outcome.
Table 1: Reductive Cleavage of Benzenesulfonamides
| Reagent System | Substrate Type | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mg/MeOH | Cyclic Benzo-fused Sulfonamides | RT - 50 | 1 - 24 | 60-95 | [1] |
| Sodium Amalgam | Tosylated Azathiacrown Ethers | RT | 2 - 12 | ~95 | [2] |
| Low-Valent Titanium (from TiCl₃/Li) | Aromatic/Aliphatic Tosylates | RT | 2 - 6 | 80-95 | [3] |
Table 2: Nucleophilic Cleavage of Benzenesulfonamides
| Reagent System | Substrate Type | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol/K₂CO₃ | N-Aryl Sulfonamides | RT | 1 - 4 | 85-98 | [4] |
| Polymer-Supported Thiophenol/Cs₂CO₃ | N-Methylbenzylamine Nosylamide | RT | 24 | 96 | [5] |
| Pulverized KOH/t-BuOH in Toluene | Phenolic Benzenesulfonates | 110 | 1 - 3 | 80-95 | [6] |
Experimental Protocols
The following are detailed protocols for commonly employed benzenesulfonyl deprotection methods.
Protocol 1: Reductive Cleavage using Magnesium in Methanol
This protocol is effective for the reductive cleavage of the N-S and C-S bonds in certain cyclic sulfonamides.[1]
Materials:
-
Sulfonamide substrate
-
Magnesium (Mg) turnings or powder (oven-dried)
-
Anhydrous Methanol (MeOH)
-
Iodine (a single crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the sulfonamide substrate (1.0 equiv) in anhydrous methanol.
-
To the solution, add oven-dried magnesium (35 equiv) and a single crystal of iodine.
-
Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Cleavage using Sodium Amalgam
This method is particularly useful for the deprotection of tosylated macrocycles.[2]
Materials:
-
Tosyl-protected amine substrate
-
Methanol (MeOH)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium amalgam (Na/Hg)
Procedure:
-
Dissolve the tosylated amine in methanol.
-
Add Na₂HPO₄ to buffer the solution.
-
Add sodium amalgam to the stirred solution at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully decant the methanolic solution from the mercury.
-
Concentrate the methanolic solution under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate to yield the deprotected amine.
Protocol 3: Nucleophilic Cleavage using a Solid-Supported Thiol
This protocol offers the advantage of simplified purification by filtration to remove the resin-bound byproducts.[5]
Materials:
-
Sulfonamide substrate (e.g., o-nitrobenzenesulfonamide)
-
Polymer-supported thiophenol (PS-thiophenol) resin
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the sulfonamide substrate (1.0 equiv) in anhydrous THF.
-
Add Cs₂CO₃ (3.25 equiv) to the solution.
-
Add PS-thiophenol resin (1.12 equiv based on resin loading).
-
Shake the reaction mixture in a sealed vial at room temperature for 24 hours. For accelerated reaction, microwave irradiation at 80°C for 6 minutes can be employed.[5]
-
After the reaction is complete (monitored by TLC), filter the reaction mixture through a sintered glass funnel.
-
Wash the resin thoroughly with THF and CH₂Cl₂.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected amine.
Visualizations
General Experimental Workflow for Benzenesulfonyl Deprotection
Caption: A generalized workflow for the deprotection of a benzenesulfonyl group.
Logical Relationship of Deprotection Strategies
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-up Synthesis Considerations for Indole-Based APIs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous Active Pharmaceutical Ingredients (APIs) with a wide range of therapeutic applications.[1][2] The transition from laboratory-scale synthesis to industrial production of these APIs presents a unique set of challenges that require careful consideration to ensure a robust, scalable, and economically viable process.[3] These application notes provide a comprehensive overview of the key considerations for the scale-up synthesis of indole-based APIs, with a focus on practical strategies, process optimization, and impurity control. Detailed protocols and case studies for the large-scale synthesis of two prominent indole-based APIs, Ondansetron and Sumatriptan, are provided.
General Scale-up Synthesis Considerations for Indole-Based APIs
The successful scale-up of an API synthesis is a multidisciplinary endeavor that bridges the gap between medicinal chemistry and chemical engineering.[3] While the fundamental chemical transformations remain the same, the physical and operational parameters change significantly with increasing scale, impacting reaction kinetics, heat and mass transfer, and product purity.[4]
Key Challenges in API Scale-up
Scaling up the synthesis of indole-based APIs from the gram to the kilogram or ton scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.[4]
-
Reaction Kinetics and Thermodynamics: Reactions that are well-behaved on a lab scale can become difficult to control at an industrial scale. Exothermic reactions, in particular, pose a significant risk of thermal runaway if heat transfer is not efficiently managed in large reactors.[4]
-
Mass and Heat Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in the formation of impurities and a decrease in yield. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[4]
-
Solvent Selection and Handling: The choice of solvent is critical for reaction performance, product isolation, and purification. At an industrial scale, factors such as solvent toxicity, environmental impact, cost, and ease of recovery and recycling become paramount.
-
Crystallization and Polymorphism: Crystallization is a crucial step for the purification and isolation of the final API.[5] Controlling crystal size, shape, and polymorphic form is essential for ensuring consistent bioavailability and downstream processing. Changes in process parameters during scale-up can lead to the formation of undesired polymorphs.
-
Impurity Profile and Control: Impurities that are present in negligible amounts at the lab scale can become significant at an industrial scale.[3] It is crucial to identify the source of these impurities and develop strategies to control them within acceptable limits as defined by regulatory agencies.[6]
-
Process Safety: A thorough understanding of the reaction hazards, including thermal stability of reactants and intermediates, is essential for designing a safe manufacturing process.[4]
Strategies for Successful Scale-up
A systematic approach is necessary to mitigate the challenges associated with API scale-up.
-
Process Development and Optimization: A robust process development program should be initiated early in the drug development lifecycle. This involves a thorough investigation of critical process parameters (CPPs) and their impact on critical quality attributes (CQAs) of the API.[3]
-
Process Analytical Technology (PAT): The implementation of PAT tools allows for real-time monitoring and control of CPPs during the manufacturing process.[3][7][8] This enables a deeper understanding of the process and facilitates proactive control to ensure consistent product quality.[5][9]
-
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for API synthesis, including enhanced heat and mass transfer, improved safety, and easier scalability.[7] By running the reaction for longer periods, large quantities of the product can be produced without the need for large reactors.
-
Quality by Design (QbD): A QbD approach involves designing and developing a manufacturing process that is specifically intended to produce a product with a predefined quality profile. This proactive approach to quality management helps to ensure that the final product consistently meets its specifications.
Case Study 1: Scale-up Synthesis of Ondansetron
Ondansetron is a selective 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting caused by chemotherapy and radiotherapy.
Signaling Pathway of Ondansetron
Ondansetron exerts its antiemetic effect by blocking serotonin (5-HT3) receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain. This blockade prevents the initiation of the vomiting reflex.[1]
Caption: Signaling pathway of Ondansetron.
Synthesis of Ondansetron
A common synthetic route to Ondansetron involves a multi-step process starting from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.
Scale-up Considerations and Experimental Protocols
A key step in the synthesis of Ondansetron is the Mannich reaction followed by Michael addition of 2-methylimidazole. Recent studies have demonstrated the advantages of a multi-platform approach, combining continuous flow and batch processes for the scale-up of Ondansetron synthesis.
Table 1: Comparison of Batch vs. Flow Chemistry for a Key Step in Ondansetron Synthesis
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | 4 hours | 30 minutes |
| Temperature | 110 °C | 130 °C |
| Yield | 87% | 91.8% |
| Purity | >97% | >99.5% (after recrystallization) |
Experimental Protocol: Multi-platform Synthesis of Ondansetron
This protocol is a condensed representation of a multi-platform approach.
Step 1: Continuous Condensation and Fischer Indole Synthesis
-
Reactants: 1,3-cyclohexanedione and 1-methyl-1-phenylhydrazine.
-
Process: The reactants are continuously pumped into a flow reactor at elevated temperature and pressure.
-
Outcome: Formation of the carbazolone intermediate.
Step 2: Continuous Mannich Reaction
-
Reactant: Carbazolone intermediate from Step 1.
-
Process: The intermediate is subjected to a continuous Mannich reaction in a flow reactor.
Step 3: Batch Elimination and Michael Addition
-
Reactants: Product from Step 2 and 2-methylimidazole.
-
Solvent: N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
The product from the continuous Mannich reaction is transferred to a batch reactor.
-
NMP and 2-methylimidazole are added.
-
The mixture is heated to 110 °C for 3-4 hours.
-
Upon completion, the reaction mixture is cooled to 100 °C and water is added to precipitate the crude Ondansetron.
-
The solid is filtered and washed with water.
-
Step 4: Purification by Recrystallization
-
Solvent: Ethanol.
-
Procedure:
-
The crude Ondansetron is dissolved in hot ethanol.
-
Activated charcoal is added, and the mixture is heated at reflux for 1 hour.
-
The hot solution is filtered through celite.
-
The filtrate is cooled to 5 °C to induce crystallization.
-
The crystalline product is filtered and dried to yield pure Ondansetron.
-
Impurity Control
Several process-related impurities can be formed during the synthesis of Ondansetron. The European Pharmacopoeia lists several potential impurities, including Ondansetron related substance B. The formation of these impurities is often temperature-dependent and can be minimized by careful control of reaction conditions.
Case Study 2: Scale-up Synthesis of Sumatriptan
Sumatriptan is a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine attacks.[3]
Signaling Pathway of Sumatriptan
Sumatriptan alleviates migraine symptoms by causing vasoconstriction of cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides from trigeminal nerve endings.
Caption: Signaling pathway of Sumatriptan.
Synthesis of Sumatriptan
The synthesis of Sumatriptan often utilizes the Fischer indole synthesis as a key step.
Scale-up Considerations and Experimental Protocols
The Fischer indolization step in Sumatriptan synthesis is highly exothermic and scale-dependent. A significant drop in yield is often observed when scaling up from lab to commercial production if the reaction conditions are not carefully controlled.
Table 2: Scale-up Data for Sumatriptan Synthesis via Fischer Indolization
| Parameter | Lab Scale (4 g) | Commercial Scale (1 kg) | Optimized Commercial Scale (20-50 kg) |
| Yield | 14.8% (overall) | < 5% | > 30% |
| Purity (after chromatography) | Not specified | Not applicable | > 99% (by HPLC, after crystallization) |
| Key Optimization | Not specified | Not applicable | Controlled addition of polyphosphate ester at < 15 °C |
Experimental Protocol: Optimized Large-Scale Synthesis of Sumatriptan
This protocol is based on an optimized Fischer indolization process.
Step 1: Hydrazone Formation
-
Reactants: 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride and 4-dimethylaminobutyraldehyde diethyl acetal.
-
Procedure:
-
Charge a reactor with water, concentrated HCl, and 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride.
-
Stir the mixture at 25-30 °C.
-
Add 4-dimethylaminobutyraldehyde diethyl acetal and maintain the temperature for 2 hours.
-
Dilute with water and adjust the pH to 2.5 with sodium carbonate.
-
Step 2: Fischer Indolization
-
Reactant: Hydrazone from Step 1.
-
Reagent: Ethyl polyphosphate ester.
-
Procedure:
-
Transfer the hydrazone solution to a suitable reactor.
-
Slowly add ethyl polyphosphate ester while maintaining the temperature below 15 °C.
-
Maintain the reaction mass at 20-25 °C for 2.5-3.0 hours, monitoring the reaction by HPLC.
-
Step 3: Work-up and Extraction
-
Procedure:
-
Quench the reaction by transferring the mixture to water, keeping the temperature below 25 °C.
-
Adjust the pH to 9.0-9.5 with potassium carbonate.
-
Extract the crude Sumatriptan base into ethyl acetate.
-
Wash the organic layer with water, dry with sodium sulfate, and treat with carbon.
-
Concentrate under vacuum to obtain crude Sumatriptan as a syrup.
-
Step 4: Purification by Crystallization
-
Solvent: Acetonitrile.
-
Procedure:
-
Dissolve the crude Sumatriptan in acetonitrile and heat to 40 °C to get a clear solution.
-
Stir at 20-25 °C for 1 hour, then cool to 5-10 °C.
-
Maintain at 5-10 °C for 4-5 hours to allow for crystallization.
-
Filter the crystalline Sumatriptan base and dry at 40-50 °C.
-
Impurity Control
The main impurities in the Fischer indole synthesis of Sumatriptan are dimeric compounds and polymeric material.[4] Their formation is highly dependent on the reaction temperature and the rate of addition of reagents. The European Pharmacopoeia lists several potential impurities for Sumatriptan, including Impurity A, B, C, D, E, H, and a nitroso impurity. A robust analytical method, such as HPLC, is essential for monitoring and controlling these impurities.
Experimental Workflow for API Scale-up
The following diagram illustrates a general workflow for the scale-up of an indole-based API from laboratory research to commercial manufacturing.
Caption: General workflow for API scale-up.
Conclusion
The scale-up of indole-based API synthesis is a complex process that requires a deep understanding of both the chemistry and the engineering principles involved. By adopting a systematic approach that includes robust process development, the implementation of modern technologies like PAT and flow chemistry, and a thorough understanding of impurity formation and control, it is possible to develop safe, efficient, and scalable manufacturing processes for these important therapeutic agents. The detailed protocols and case studies provided for Ondansetron and Sumatriptan serve as a practical guide for researchers and professionals in the field of drug development.
References
- 1. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]
- 2. air.unimi.it [air.unimi.it]
- 3. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chimienouvelle.be [chimienouvelle.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2001034561A1 - Processes for the preparation of sumatriptan and related compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with Indole Boronic Acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to enhance the yield and success rate of Suzuki-Miyaura cross-coupling reactions involving indole boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions involving indole boronic acids particularly challenging?
Indole boronic acids present unique challenges that can lead to low yields. The primary issues include:
-
Protodeboronation: The carbon-boron bond is susceptible to cleavage by proton sources, a common side reaction that consumes the starting material.[1][2] This is often accelerated by the basic conditions required for the Suzuki reaction.[2][3]
-
Instability: Many heterocyclic boronic acids, including those of indole, can be inherently unstable, making them difficult to store and handle and prone to decomposition under reaction conditions.[4]
-
Catalyst Inhibition: The nitrogen atom in the indole ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity, especially in unprotected indoles.[5]
Q2: What is protodeboronation and how can it be minimized?
Protodeboronation is an undesired side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water).[1] For indole boronic acids, which are electron-rich, this process can be particularly rapid.[6]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[2] Using weaker bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be beneficial.[7][8]
-
Use Boronic Acid Surrogates: Air-stable alternatives like N-methyliminodiacetic acid (MIDA) boronates or pinacol boronic esters can slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[4][6] Organotrifluoroborates are also less prone to protodeboronation.[9]
-
Control Water Content: While some water is often necessary, excessive amounts can promote protodeboronation. Using a carefully controlled solvent system (e.g., dioxane/H₂O) is crucial.[10] In some cases, anhydrous conditions can be employed.[3]
Q3: Should the indole nitrogen be protected (e.g., with a Boc or Tos group)?
The necessity of N-protection depends on the specific coupling partners. Studies have shown that when coupling indole bromides with phenylboronic acids, yields are high regardless of N-protection.[11] However, when coupling indolylboronic acids with phenyl bromides, unprotected indoles often give higher yields than those protected with Boc or Tos groups.[11] Despite this, protection can be beneficial to prevent catalyst inhibition and improve solubility.
Q4: Which catalyst, ligand, and base combinations are most effective?
The optimal combination is substrate-dependent, but common starting points for challenging couplings include:
-
Catalysts: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used palladium sources.[7]
-
Ligands: Bulky, electron-rich phosphine ligands are often required to facilitate the reaction. SPhos and XPhos are known to give high yields in couplings with nitrogen-rich heterocycles.[5][7] However, be aware that very bulky ligands can sometimes accelerate palladium-catalyzed protodeboronation.[2]
-
Bases: Potassium phosphate (K₃PO₄) is a widely used and effective base for these reactions.[5][7] Other bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) may also be effective depending on the specific substrates.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low to No Product Yield
| Possible Cause | Diagnosis | Recommended Solution(s) |
| Protodeboronation of Indole Boronic Acid | Analyze the crude reaction mixture using LC-MS. The presence of a significant peak corresponding to the mass of the parent indole (without the boronic acid) confirms protodeboronation.[1] | 1. Switch to a Milder Base: Replace strong bases (e.g., NaOH, Cs₂CO₃) with K₃PO₄.[5] 2. Use a Boronic Ester: Couple the corresponding indole pinacol boronate ester instead of the boronic acid. These are generally more stable.[3][6] 3. Use a MIDA Boronate: These air-stable compounds provide slow release of the boronic acid, minimizing decomposition.[4] 4. Minimize Water: Use a dioxane/H₂O ratio of 4:1 or 5:1, ensuring solvents are properly degassed.[12] |
| Inactive Palladium Catalyst | The reaction fails even with reliable, non-indole substrates. The reaction mixture may show rapid formation of palladium black. | 1. Use a Pre-catalyst: Employ a commercially available, air-stable palladium pre-catalyst (e.g., XPhos Pd G3).[7] 2. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of argon or nitrogen throughout the reaction.[12] 3. Screen Ligands: Test different phosphine ligands, such as SPhos or dppf.[5][13] |
| Poor Solubility of Reagents | Reagents are not fully dissolved at the reaction temperature, leading to a heterogeneous mixture and poor reaction kinetics. | 1. Change Solvent System: Screen alternative solvents like DME, THF, or toluene, often with water as a co-solvent.[13] 2. Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments (typically between 80-120 °C).[12] |
Problem 2: Significant Byproduct Formation
| Possible Cause | Diagnosis | Recommended Solution(s) |
| Homocoupling of Boronic Acid | A peak corresponding to the dimer of the indole boronic acid is observed in the LC-MS or GC-MS analysis. | 1. Rigorous Degassing: This side reaction is often promoted by oxygen. Ensure the reaction mixture is thoroughly deoxygenated before heating. 2. Adjust Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.[14] |
| Decomposition of Starting Material | TLC or LC-MS shows multiple unidentified spots/peaks and a rapid consumption of the starting materials without corresponding product formation. | 1. Lower Reaction Temperature: High temperatures can degrade sensitive indole substrates. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.[13] 2. Protect Reactive Groups: If the indole or coupling partner contains sensitive functional groups (e.g., aldehydes), consider protecting them prior to the coupling reaction.[14] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes conditions from various studies to provide a starting point for optimization.
| Indole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 | [5] |
| 6-Chloroindole | Phenylboronic acid | P1 Pre-catalyst (1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60 | 97 | [5] |
| 1-Boc-5-methoxy-indol-2-yl boronic acid | 3-(6-bromopyridin-2-yl)-triazine | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (3) | DME | 85 | 75 | [15] |
| 2-Azidoarylboronic pinacolate ester | Vinyl Triflates | Pd(PPh₃)₄ (5) | - | NaHCO₃ (2) | Toluene/H₂O | 80 | 99 | [13] |
P1 Pre-catalyst = XPhos Pd G2
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Indole Boronic Acid
This protocol is a general guideline and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the indole boronic acid or ester (1.5 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 3-6 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[12]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[12][16]
Visualizations
Catalytic Cycle and Troubleshooting Logic
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[17]
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Caption: Using stable precursors to manage unstable indole boronic acids.[4]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
- 17. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling of 1-Benzenesulfonyl-1H-indole-4-boronic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the homocoupling of 1-Benzenesulfonyl-1H-indole-4-boronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl byproducts. This diminishes the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
Issue: Significant Formation of Homocoupled Byproduct
Potential Cause 1: Presence of Dissolved Oxygen
Oxygen can mediate the homocoupling of boronic acids through the oxidation of the active Pd(0) catalyst to Pd(II).[1]
Suggested Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes or by performing three to five freeze-pump-thaw cycles for complete oxygen removal.[1]
-
Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the entire reaction setup and duration to prevent atmospheric oxygen from entering the system.
Potential Cause 2: Use of a Palladium(II) Precatalyst
Pd(II) salts, such as Pd(OAc)₂, can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is a common issue at the beginning of the reaction.[1]
Suggested Solutions:
-
Use a Pd(0) Precatalyst: Employ a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling.[2]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help maintain the palladium in its active Pd(0) state, thus minimizing the Pd(II)-mediated homocoupling pathway.[3][4]
Potential Cause 3: Suboptimal Reaction Conditions
The choice of base, solvent, temperature, and ligand can significantly influence the extent of homocoupling.
Suggested Solutions:
-
Base Selection: Weaker inorganic bases like K₂CO₃ and K₃PO₄ are often preferred as they are generally effective in activating the boronic acid without promoting excessive side reactions.[2]
-
Solvent System: Aprotic solvents such as 1,4-dioxane, toluene, or THF, often with the addition of a controlled amount of water, are commonly used and can be effective at minimizing homocoupling.[2]
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help suppress homocoupling, as higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[2]
-
Ligand Choice: Utilize bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). These ligands can promote the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid homocoupling?
A1: The two primary mechanisms are:
-
Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst is oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regeneration of the Pd(0) catalyst.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with two molecules of the boronic acid to form the homocoupled byproduct and the active Pd(0) species required for the main catalytic cycle.[1]
Q2: How does the benzenesulfonyl protecting group on the indole nucleus affect the reaction?
A2: The electron-withdrawing nature of the benzenesulfonyl group can influence the electronic properties of the indole ring. While specific data for the this compound is not extensively available, studies on similar N-protected indoles suggest that such protecting groups can affect reaction yields. For instance, in some cases, N-protected indoles show different reactivity compared to their unprotected counterparts.[7] It is crucial to optimize the reaction conditions specifically for this substrate.
Q3: Can the order of reagent addition help in preventing homocoupling?
A3: Yes, procedural modifications can be beneficial. Slowly adding the boronic acid solution to the reaction mixture can help maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction. Additionally, pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes be effective.[8]
Q4: Are there specific palladium precatalysts that are recommended to minimize homocoupling?
A4: Yes, modern palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are designed for the clean and efficient in situ generation of the active Pd(0) species. Their use can often minimize side reactions like homocoupling compared to traditional Pd(II) sources.[2]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupling byproduct.
Table 1: Effect of Catalyst and Additives on Homocoupling
| Entry | Palladium Source | Additive | Desired Product Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | Pd(OAc)₂ | None | Moderate | Significant | [3] |
| 2 | Pd(OAc)₂ | Potassium Formate | High | < 0.1% | [3][9] |
| 3 | Pd Black | Potassium Formate | High | < 0.1% | [9] |
| 4 | Pd(PPh₃)₄ | None | High | Low | [2] |
Table 2: Influence of Ligand on Suzuki Coupling of Nitrogen-Rich Heterocycles
| Entry | Ligand | Desired Product Yield (%) | Reference |
| 1 | PPh₃ | Low to Moderate | [5] |
| 2 | XPhos | High (up to 80%) | [5] |
| 3 | SPhos | High (up to 80%) | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling using Potassium Formate
This protocol is a general starting point and may require optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.5 equiv)
-
Potassium Formate (HCO₂K) (0.5 equiv)
-
1,4-Dioxane/Water (4:1 v/v), rigorously degassed
Procedure:
-
Reaction Setup and Deoxygenation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, powdered potassium carbonate, and potassium formate.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Sparge the resulting mixture with a subsurface stream of argon or nitrogen for 30-60 minutes while stirring to ensure complete removal of dissolved oxygen.
-
-
Catalyst Addition and Reaction:
-
In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos ligand.
-
Briefly remove the inert gas needle and add the catalyst/ligand to the reaction flask under a positive flow of inert gas.
-
Reseal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Rigorous Degassing using Freeze-Pump-Thaw Technique
-
Place the solvent or reaction mixture in a Schlenk flask with a stir bar.
-
Freeze the contents of the flask by immersing it in a liquid nitrogen bath.
-
Once completely frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath.
-
Allow the contents to thaw completely. You may observe gas bubbles being released from the liquid.
-
Repeat this freeze-pump-thaw cycle three to five times to ensure complete removal of dissolved oxygen.
Visualizations
Caption: Mechanisms of boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Competing pathways of Suzuki coupling and homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide clear and actionable guidance for troubleshooting low conversion and other common issues encountered in palladium-catalyzed cross-coupling reactions.
General Troubleshooting Workflow
When faced with a low-yielding cross-coupling reaction, a systematic approach to identify the root cause is crucial. The following workflow provides a logical sequence of checks to diagnose and resolve the issue.
Caption: A logical workflow for diagnosing low-yield cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Catalyst and Ligand Issues
Q1: My reaction is sluggish or fails to start. What are the first things I should check regarding the catalyst?
A: The primary suspect is often the generation of a sufficient concentration of the active Pd(0) catalyst. Here’s a checklist:
-
Palladium Source and Age: Pd(II) precatalysts, especially palladium(II) acetate (Pd(OAc)₂), can degrade over time. Ensure your palladium source is fresh and has been stored correctly. For sensitive or challenging couplings, using a more stable and well-defined precatalyst can be beneficial.[1][2]
-
Precatalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species.[3] This activation step is critical and is influenced by the choice of base, ligand, solvent, and temperature. If activation is inefficient, the concentration of the active catalyst will be too low.[4]
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation.[4] Ensure your ligand is pure and has been stored under an inert atmosphere. The choice of ligand is also critical; sterically bulky and electron-rich ligands often facilitate the crucial oxidative addition step, especially for less reactive aryl chlorides.[5]
-
Catalyst Loading: While lower catalyst loadings are desirable, for difficult couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields.[5]
Q2: I observe the formation of a black precipitate in my reaction. What is it and what should I do?
A: The black precipitate is likely "palladium black," which is finely divided, aggregated palladium metal.[4] Its formation indicates catalyst deactivation and is a common reason for incomplete reactions.
-
Causes: Palladium black formation can be caused by several factors, including high temperatures, high catalyst concentrations, an inappropriate ligand-to-metal ratio (too little ligand), or the presence of oxygen.[4][6]
-
Solutions:
-
Ensure rigorous exclusion of oxygen through proper degassing techniques.[6]
-
Use a higher ligand-to-palladium ratio to better stabilize the catalytic species.
-
Consider using a more robust ligand that is less prone to dissociation or degradation at the reaction temperature.
-
Lowering the reaction temperature, if possible, can also help to minimize catalyst aggregation.
-
Caption: Pathways leading to palladium catalyst deactivation.
Category 2: Reagent and Substrate Issues
Q3: My Suzuki-Miyaura coupling is giving a low yield, and I suspect an issue with my boronic acid. What could be the problem?
A: A common side reaction in Suzuki-Miyaura coupling is protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[7] This consumes your nucleophile and reduces the yield of the desired product.[7]
-
Susceptible Substrates: Electron-deficient arylboronic acids and especially heteroaromatic boronic acids (e.g., 2-pyridylboronic acid) are highly susceptible to protodeboronation.[1]
-
Contributing Factors: High temperatures, prolonged reaction times, the presence of water, and the choice of base can all accelerate this side reaction.[1]
-
Troubleshooting Steps:
-
Use a Milder Base: Strong bases can promote protodeboronation. Consider switching to weaker bases like K₂CO₃, K₃PO₄, or CsF.[7]
-
Use Boronic Esters: Pinacol or MIDA esters are generally more stable than the corresponding boronic acids and can mitigate protodeboronation.[5]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source. Using anhydrous conditions may be beneficial.
-
Optimize Temperature: Use the lowest temperature that allows the desired reaction to proceed at a reasonable rate.
-
Q4: I am observing a significant amount of homocoupling of my starting materials. How can I prevent this?
A: Homocoupling is a common side reaction where two molecules of the same starting material couple with each other. In Sonogashira coupling, this is often referred to as Glaser coupling, where two terminal alkynes dimerize.[8]
-
Primary Cause (Glaser Coupling): The presence of oxygen is a primary driver of alkyne homocoupling, especially in copper-catalyzed Sonogashira reactions.[8][9]
-
Prevention Strategies:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen).[9]
-
Copper-Free Conditions: The most direct way to prevent copper-mediated homocoupling is to run the reaction without a copper co-catalyst.[4][10] This may require higher temperatures or more active palladium catalysts.[4]
-
Slow Addition: Slowly adding the terminal alkyne to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[4]
-
Use of a Diluted Hydrogen Atmosphere: In some cases, running the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon can significantly reduce homocoupling.[11]
-
Category 3: Solvent and Base Issues
Q5: How critical is the choice of solvent and base for my Buchwald-Hartwig amination?
A: The choice of solvent and base is highly critical and their effects are often interconnected.[12]
-
Base Selection: The base's role is to deprotonate the amine or the palladium-amine complex. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ are often used, which can lead to broader functional group tolerance.[13]
-
Solvent Effects: The polarity of the solvent can significantly affect the reaction.
-
Nonpolar solvents (e.g., toluene) are often effective. In these solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[12]
-
Polar aprotic solvents (e.g., DMF) can sometimes inhibit the reaction by coordinating to the palladium center.[14]
-
Ethereal solvents like dioxane and THF are commonly used.[15]
-
Data Presentation: Optimizing Reaction Components
The following tables summarize yields for different cross-coupling reactions under various conditions to guide optimization.
Table 1: Ligand and Palladium Source Effects on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 98 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene | 100 | 97 |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 95 |
| 4 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | THF/H₂O | 65 | 92 |
| 5 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₃PO₄ | Dioxane | 100 | 88 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Base and Solvent Effects on Buchwald-Hartwig Amination Yield
| Entry | Aryl Halide | Amine | Pd Source/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 95 |
| 2 | 4-Bromotoluene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 85 |
| 3 | 4-Chlorotoluene | Morpholine | XPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 92 |
| 4 | 2-Chloropyridine | Benzylamine | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Dioxane | 110 | 88 |
| 5 | 4-Bromoanisole | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | DMF | 100 | 25 |
Data compiled from multiple sources for illustrative purposes, including references[12][16].
Table 3: Minimizing Homocoupling in Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Conditions | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Standard, aerobic | 60 | 35 |
| 2 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Rigorous degassing | 92 | <5 |
| 3 | Iodobenzene | Phenylacetylene | Pd(OAc)₂ / SPhos | Copper-free | 95 | <1 |
| 4 | 4-Bromoacetophenone | Phenylacetylene | Pd(OAc)₂ / SPhos | Copper-free, K₃PO₄ | 93 | <2 |
Data compiled from multiple sources for illustrative purposes, including reference[4].
Key Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Reaction to Minimize Homocoupling
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize the Glaser homocoupling side reaction.[4]
-
Reagent Preparation: Ensure all solvents (e.g., toluene, dioxane, or THF) are anhydrous and have been thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes). Ensure the aryl halide, terminal alkyne, palladium catalyst, ligand, and base are of high purity.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Testing for Catalyst Activity and Reagent Purity
This protocol helps determine if low conversion is due to an inactive catalyst or impure reagents.
-
Baseline Reaction: Run the reaction under your standard, problematic conditions. Record the yield and reaction profile (e.g., by taking time points for LC-MS or GC-MS analysis).
-
High-Purity Reaction: Run the reaction again under identical conditions, but this time use reagents and solvents of the highest available purity. This includes:
-
A fresh, unopened bottle of the palladium precatalyst and ligand.
-
Freshly purified starting materials (e.g., recrystallized solids, distilled liquids).
-
Anhydrous, degassed solvent from a freshly opened bottle or a solvent purification system.
-
-
Comparison:
-
If the high-purity reaction shows a significant improvement in yield and/or reaction rate, it strongly suggests that the issue lies with the purity of your reagents or catalyst.
-
If both reactions give similarly poor results, the problem is more likely related to the reaction conditions (e.g., temperature, base, ligand choice) or inherent substrate reactivity.
-
Protocol 3: Preparation of an Active Palladium Catalyst from a Pd(II) Precursor
This protocol describes the in situ reduction of a Pd(II) salt to the active Pd(0) catalyst, a critical step for many cross-coupling reactions.[3]
-
Setup: In a glovebox or under a strictly inert atmosphere (Schlenk line), add the Pd(II) salt (e.g., Pd(OAc)₂, 1.0 equiv) and the phosphine ligand (2.0-3.0 equiv) to a dry reaction vessel.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., THF or toluene).
-
Activation (Reduction):
-
Method A (Base/Solvent Reduction): Add the base that will be used in the reaction. In some cases, the solvent or ligand can act as the reducing agent, often requiring gentle heating (e.g., 50-60 °C) for a short period (15-30 minutes). A color change (e.g., from pale yellow to a darker, more homogeneous solution) often indicates the formation of the active Pd(0) species.
-
Method B (Reductant Addition): For more controlled reduction, a mild reducing agent like a small amount of hydrazine or DIBAL-H can be added at a low temperature. This should be done with caution and only if other methods fail.
-
-
Reaction Initiation: Once the active catalyst is formed, add the aryl halide and the organometallic reagent to initiate the cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. books.lucp.net [books.lucp.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Base and Solvent for Indole Suzuki Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting the Suzuki-Miyaura cross-coupling reaction for indole derivatives. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to facilitate successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when choosing a base and solvent for indole Suzuki coupling?
A1: The most critical parameters are the nature of the indole substrate (especially N-H acidity and electronic effects of other substituents), the reactivity of the boronic acid, and the choice of palladium catalyst and ligand. The base is crucial for activating the boronic acid for transmetalation, while the solvent system must dissolve both the organic substrates and the inorganic base to ensure an efficient reaction.[1][2]
Q2: How does the unprotected N-H group of the indole affect the Suzuki coupling reaction?
A2: The acidic N-H proton of the indole ring can interfere with the catalytic cycle. Deprotonation by the base can increase the electron density of the indole ring, which may lead to side reactions such as reductive debromination.[1][3] In some cases, the deprotonated indole can also act as a ligand, potentially poisoning the palladium catalyst.[4] While many protocols are successful with unprotected indoles, N-protection (e.g., with a Boc group) can often improve yields and reaction consistency, especially if issues are encountered.[1][3]
Q3: What are the common side reactions in indole Suzuki coupling and how can they be minimized?
A3: Common side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be minimized by using fresh, high-quality boronic acid, using boronate esters (e.g., pinacol esters), or running the reaction under anhydrous conditions with milder bases.[1][3]
-
Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and solvent is critical to minimize this side reaction.[1][5]
-
Debromination/Dehalogenation: The replacement of the halogen on the indole with a hydrogen atom. This can be caused by the deprotonation of the indole N-H, impurities in the solvent, or certain bases. Using N-protected indoles and high-purity anhydrous solvents can mitigate this issue.[1][3]
Q4: Which palladium catalysts and ligands are generally most effective for indole Suzuki couplings?
A4: For N-heterocyclic substrates like indole, palladium catalysts with bulky, electron-rich phosphine ligands are often highly effective. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a commonly used and effective catalyst.[6] Buchwald-type ligands such as SPhos and XPhos, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are also excellent choices, particularly for challenging or sterically hindered substrates.[1][4]
Troubleshooting Guides
Problem 1: Low to No Yield of the Desired Product
This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield indole Suzuki couplings.
Problem 2: Significant Formation of Side Products
The presence of multiple spots on a TLC plate indicates the formation of undesired byproducts.
| Side Product | Likely Cause(s) | Recommended Solution(s) |
| Homocoupled Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[1][3] |
| Protodeboronated Product | Degradation of the boronic acid, often exacerbated by water and strong bases. | Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester).[1][3] Consider using milder bases like K₂CO₃ or K₃PO₄ and minimizing the water content in the solvent system. |
| Debrominated Indole | Reductive cleavage of the C-Br bond, often facilitated by the deprotonated indole N-H. | Protect the indole nitrogen with a suitable protecting group (e.g., Boc).[1][3] Ensure the use of high-purity, anhydrous solvents to avoid potential hydride sources. |
Data Presentation: Comparison of Bases and Solvents
The following tables summarize the effects of different bases and solvents on the yield of Suzuki coupling reactions with bromoindoles, based on data from various literature sources.
Table 1: Effect of Different Bases on the Suzuki Coupling of Bromoindoles
| Bromoindole Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | H₂O | 120 (MW) | 1 | 91 | [7] |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | H₂O | 120 (MW) | 1 | 85 | [7] |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | H₂O | 120 (MW) | 1 | 88 | [7] |
| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 | 97 | [4] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME | 80 | 2 | 85 | [6] |
Table 2: Effect of Different Solvents on the Suzuki Coupling of 5,7-Dibromoindole with Phenylboronic Acid
Reaction Conditions: 5,7-Dibromoindole (1.0 mmol), Phenylboronic acid (3.0 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 mmol), 120 °C (Microwave), 1 h.
| Solvent System | Conversion (%) | Isolated Yield (%) |
| H₂O | >99 | 91 |
| EtOH/H₂O (4:1) | >99 | 89 |
| Dioxane/H₂O (4:1) | >99 | 82 |
| Toluene/H₂O (4:1) | 89 | 75 |
| Acetonitrile/H₂O (4:1) | 81 | 68 |
| THF/H₂O (4:1) | 78 | 65 |
| Data compiled from Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 19(46), 10143-10149.[7] |
Experimental Protocols
General Protocol for Suzuki Coupling of 5-Bromo-1H-indole with Phenylboronic Acid
This protocol provides a reliable starting point for the Suzuki coupling of a simple bromoindole. Optimization may be necessary for different substrates.
Experimental Workflow
Caption: A standard workflow for an indole Suzuki coupling experiment.
Materials:
-
5-Bromo-1H-indole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add 5-bromo-1H-indole, phenylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with water, followed by brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-phenyl-1H-indole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Technical Support Center: Overcoming Catalyst Deactivation by Sulfur-Containing Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming catalyst deactivation caused by sulfur-containing compounds.
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity
Q1: My reaction has stopped or significantly slowed down shortly after introducing a substrate containing a sulfur functional group. What is the likely cause and how can I confirm it?
A1: The most probable cause is acute catalyst poisoning by the sulfur compound. Sulfur atoms can strongly adsorb to the active sites of many metal catalysts (e.g., Pd, Pt, Ni, Ru), blocking them from participating in the catalytic cycle.[1] This process, known as chemisorption, leads to a rapid decline in catalytic activity.[2]
To confirm sulfur poisoning, consider the following diagnostic steps:
-
Control Experiment: Run the reaction with a sulfur-free analog of your substrate. If the reaction proceeds without deactivation, it strongly indicates that the sulfur-containing molecule is the poison.
-
Surface Analysis: If you have the capabilities, analyzing the spent catalyst using surface-sensitive techniques can provide direct evidence of sulfur poisoning.
-
X-ray Photoelectron Spectroscopy (XPS): An increase in the sulfur signal on the used catalyst compared to a fresh sample is a strong indicator of poisoning. This technique can also reveal the chemical state of the sulfur (e.g., sulfide, sulfate).[3]
-
Temperature-Programmed Desorption (TPD): This technique involves heating the catalyst and monitoring the desorbed species. The desorption of sulfur-containing molecules like H₂S or SO₂ at specific temperatures confirms the presence of adsorbed sulfur.[4]
-
Issue 2: Gradual Decline in Catalyst Performance Over Time
Q2: My catalyst's performance is degrading over several runs when using a feedstock that may contain trace amounts of sulfur. How can I address this?
A2: This suggests a gradual accumulation of sulfur on the catalyst surface, leading to progressive deactivation. Here are several strategies to mitigate this issue:
-
Feedstock Purification: The most effective long-term solution is to remove sulfur compounds from the feedstock before they come into contact with the catalyst. Several methods are available depending on the nature of the sulfur compounds and the feedstock.[5][6]
-
Adsorption: Using adsorbent materials like zeolites or activated carbons can effectively remove sulfur compounds.[5]
-
Hydrodesulfurization (HDS): This is a common industrial process that catalytically converts organic sulfur compounds into hydrogen sulfide (H₂S), which can then be removed.[6][7]
-
Oxidative Desulfurization (ODS): This process oxidizes sulfur compounds, making them easier to remove by extraction or adsorption.
-
-
Use of Sulfur-Tolerant Catalysts: Consider switching to a catalyst that is inherently more resistant to sulfur poisoning.[5][8] Research has shown that modifying catalysts, for instance by creating bimetallic formulations or using specific supports, can enhance sulfur tolerance.[9] For example, ruthenium phosphide nanoparticles have demonstrated high activity and durability against sulfur-poisoning.
-
Catalyst Regeneration: If the poisoning is reversible, a regeneration procedure can restore the catalyst's activity.[10] The appropriate regeneration method depends on the catalyst and the nature of the sulfur species. Common methods include thermal treatments under inert, oxidizing, or reducing atmospheres.[1][11]
Frequently Asked Questions (FAQs)
Q3: What are the common mechanisms of catalyst deactivation by sulfur?
A3: There are three primary mechanisms of catalyst deactivation by sulfur:
-
Sulphidation: This is the direct chemical reaction between the sulfur species and the active metal sites on the catalyst to form metal sulfides, which are often less catalytically active or inactive.[5]
-
Alteration: Adsorbed sulfur can electronically modify the catalyst's surface, which can alter its catalytic properties and lead to deactivation.
-
Coke Formation: A sulfur-poisoned catalyst can be more prone to the formation of carbon deposits (coke), which can physically block active sites and pores.[5]
Q4: Is sulfur poisoning always irreversible?
A4: Not always. The reversibility of sulfur poisoning depends on the reaction conditions, the catalyst, and the nature of the sulfur-catalyst bond.[1] In some cases, particularly at higher temperatures, the sulfur species may be removed from the catalyst surface, leading to a restoration of activity.[1] However, strong chemisorption often leads to irreversible or only partially reversible deactivation.[2]
Q5: At what concentration levels can sulfur be problematic?
A5: Even very low concentrations of sulfur, in the parts-per-million (ppm) or even parts-per-billion (ppb) range, can cause significant catalyst deactivation over time due to the strong interaction between sulfur and the catalyst surface.[2]
Q6: Are there any catalysts that are completely immune to sulfur poisoning?
A6: While some catalysts exhibit high sulfur tolerance, complete immunity is rare, especially under harsh reaction conditions.[8] Research is ongoing to develop novel catalysts with enhanced resistance to sulfur. For instance, metal-free β zeolite has been shown to have exceptional sulfur resistance for the NH3-SCR process.[12]
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data on the impact of sulfur poisoning and the effectiveness of regeneration on various catalyst systems.
Table 1: Performance of Pd/Al₂O₃ Catalysts for Methane Oxidation
| Catalyst State | Methane T₅₀ (°C) | Reference |
| Fresh | ~350 | [11] |
| SO₂ Poisoned | ~450 | [11] |
| Regenerated (400°C, reducing atm.) | ~375 | [11] |
| T₅₀ is the temperature at which 50% conversion is achieved. |
Table 2: Performance of Cu-Zeolite Catalysts for NH₃-SCR
| Catalyst State | NOx Conversion at 200°C (%) | Reference |
| Fresh | >95 | [13] |
| SO₂ Poisoned | Significantly Decreased | [14][15] |
| Regenerated (550°C) | ~80% of original activity | [14][15] |
Table 3: Performance of Ni-based Catalysts for Steam Reforming
| Catalyst State | Methane Conversion (%) | Reference |
| Fresh | High | [16][17] |
| H₂S Poisoned | Rapid Deactivation | [18][19] |
| Regenerated (High Temp. Oxidation/Steam) | Partial to full recovery depending on conditions | [1] |
Experimental Protocols
Protocol 1: Temperature-Programmed Desorption (TPD) of Sulfur
This protocol is a general guideline for characterizing the desorption of sulfur species from a poisoned catalyst.
-
Sample Preparation: Place a known amount of the sulfur-poisoned catalyst in a quartz reactor.
-
Pre-treatment: Heat the sample under a flow of inert gas (e.g., He or Ar) to a specific temperature to remove any weakly adsorbed species.
-
Adsorption (if not already poisoned): Introduce a gas stream containing a known concentration of a sulfur compound (e.g., H₂S or SO₂) over the catalyst at a set temperature for a specific duration.
-
Purging: Purge the system with an inert gas to remove any gas-phase or physisorbed sulfur compounds.
-
Temperature Programming: Heat the catalyst at a linear rate (e.g., 10 °C/min) under a constant flow of inert gas.
-
Detection: Continuously monitor the effluent gas stream using a mass spectrometer to detect and quantify the desorbing sulfur species (e.g., SO₂, H₂S) as a function of temperature.[4][20]
Protocol 2: Oxidative Regeneration of a Sulfated Catalyst
This protocol provides a general procedure for regenerating a catalyst that has been deactivated by the formation of sulfates.
-
Catalyst Loading: Load the deactivated catalyst into a suitable reactor.
-
Inert Purge: Purge the reactor with an inert gas (e.g., N₂) to remove any residual reactants.
-
Heating: Heat the catalyst to the desired regeneration temperature (e.g., 500-700°C) under an inert atmosphere. The optimal temperature will depend on the catalyst and the stability of the sulfate species.
-
Oxidative Treatment: Introduce a controlled flow of an oxidizing gas (e.g., dilute air or O₂ in N₂) over the catalyst for a specified period. This step facilitates the decomposition of sulfate species.[3][21]
-
Inert Purge and Cool-down: Switch back to an inert gas flow and cool the catalyst down to the reaction temperature.
-
Re-introduction of Reactants: Once cooled, the reactant feed can be reintroduced to the reactor.
Protocol 3: Laboratory-Scale Hydrodesulfurization (HDS)
This is a generalized protocol for removing sulfur from a liquid hydrocarbon feedstock.
-
Catalyst Activation: The HDS catalyst (typically Co-Mo or Ni-Mo on a support) is usually activated in-situ by sulfiding. This involves heating the catalyst in a stream of H₂ and a sulfiding agent (e.g., H₂S or DMDS) to convert the metal oxides to their active sulfide form.
-
Feed Preparation: The liquid hydrocarbon feedstock is mixed with a hydrogen-rich gas.
-
Reaction: The mixture is fed into a high-pressure reactor containing the activated catalyst bed. The reaction is carried out at elevated temperature and pressure (e.g., 300-400°C and 30-100 bar).[6]
-
Separation: The reactor effluent, containing the desulfurized hydrocarbon, unreacted hydrogen, and H₂S, is cooled and sent to a separator.
-
Product Collection and Gas Recycling: The liquid product is collected, and the hydrogen-rich gas is typically recycled back to the reactor inlet. The H₂S is removed from the gas stream, often using an amine scrubber.
Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Mechanism of sulfur poisoning on a metal catalyst surface.
Caption: Process flow for a typical catalyst regeneration cycle.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal oxidation to regenerate sulfone poisoned Pd-based catalyst: effect of the valence of sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Notes - TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES | Altamira Instruments [altamirainstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Perspectives on strategies for improving ultra-deep desulfurization of liquid fuels through hydrotreatment: Catalyst improvement and feedstock pre-treatment [frontiersin.org]
- 7. Hydrodesulfurization [ametek-measurement.com]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. psecommunity.org [psecommunity.org]
- 10. Sulfur Recovery Unit Troubleshooting Q & A — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 11. dcl-inc.com [dcl-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. addi.ehu.es [addi.ehu.es]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. tandfonline.com [tandfonline.com]
- 21. Temperature Programmed Oxidation of Cu Catalyst — Stoli Chem [stolichem.com]
Technical Support Center: Managing Boronic Acid Stability in Long Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the stability of boronic acids during lengthy chemical reactions.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Protodeboronation
Symptoms:
-
Formation of a significant amount of the corresponding arene or heteroarene byproduct (the "proto" product).
-
Reduced consumption of the starting boronic acid with incomplete conversion to the desired product.
-
Complex purification due to the presence of the protodeboronated impurity.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Protic Sources (e.g., Water) | Water can act as a proton source, facilitating the cleavage of the C-B bond.[1][2] Use anhydrous solvents and reagents. If water is necessary for the reaction (e.g., in some Suzuki-Miyaura couplings), use the minimum required amount and consider a biphasic system to minimize contact. |
| Inappropriate Base | Strong bases can accelerate protodeboronation by forming a more reactive boronate species.[2] Switch to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][3] |
| High Reaction Temperature | Elevated temperatures can increase the rate of protodeboronation.[2] If possible, lower the reaction temperature. You may need to screen different catalyst systems that are more active at lower temperatures. |
| Inefficient Catalyst System | A slow catalytic cycle for the desired reaction allows more time for the competing protodeboronation to occur.[1] Use a more active palladium catalyst or ligand combination to accelerate the cross-coupling reaction, thereby outcompeting the degradation pathway.[1] |
| Inherent Instability of the Boronic Acid | Some boronic acids, particularly those with electron-rich or certain heteroaromatic substituents, are inherently prone to protodeboronation.[1][4] |
Workflow for Mitigating Protodeboronation:
Caption: Decision tree for troubleshooting protodeboronation.
Issue 2: Formation of Boroxine Trimers
Symptoms:
-
The boronic acid appears to have poor solubility in non-polar organic solvents.
-
Inconsistent reaction rates or yields, potentially due to the different reactivity of the boroxine.
-
Difficulty in accurate stoichiometric measurements of the boronic acid.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Anhydrous Conditions | Boroxine formation is a dehydration process where three molecules of boronic acid condense to form a cyclic trimer with the loss of three water molecules.[5] This equilibrium is favored under anhydrous conditions. |
| Equilibrium Shift | The formation of boroxine is a reversible process.[5] If boroxine formation is suspected to be inhibiting the reaction, the addition of a small, controlled amount of water can shift the equilibrium back towards the monomeric boronic acid. |
Boronic Acid-Boroxine Equilibrium:
Caption: Reversible equilibrium between boronic acid and boroxine.
Issue 3: Oxidative Degradation of Boronic Acid
Symptoms:
-
Formation of phenol or alcohol byproducts corresponding to the boronic acid starting material.
-
Reaction mixture turning dark or colored.
-
Loss of starting material without conversion to the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Oxidants (e.g., Air) | Boronic acids can be susceptible to oxidation, particularly in the presence of transition metal catalysts and oxygen.[6] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Inherent Electronic Properties | The susceptibility to oxidation can be influenced by the electronic properties of the boronic acid.[7] |
| Use of Protecting Groups | Boronate esters, such as pinacol esters, can offer increased stability against oxidative degradation compared to the free boronic acid.[6] |
| Intramolecular Protection | For advanced applications, intramolecularly coordinated boronic acids, such as boralactones, have shown significantly enhanced stability towards oxidation.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for boronic acids in long reactions?
A1: The three primary degradation pathways are:
-
Protodeboronation: Cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This is often promoted by acidic or basic conditions and the presence of a proton source.[1][2]
-
Oxidation: The carbon-boron bond is oxidized to a carbon-oxygen bond, typically yielding a phenol or an alcohol. This can be facilitated by air (oxygen) and transition metal catalysts.[6]
-
Boroxine Formation: Three molecules of a boronic acid undergo dehydration to form a six-membered cyclic anhydride called a boroxine. This is an equilibrium process favored in anhydrous, non-polar solvents.[5]
Degradation Pathways Overview:
Caption: Major degradation pathways of boronic acids.
Q2: When should I use a protected boronic acid, like a pinacol or MIDA ester?
A2: You should consider using a protected boronic acid when:
-
You are working with an inherently unstable boronic acid (e.g., certain 2-heterocyclic, vinyl, or cyclopropyl boronic acids).[4]
-
Your reaction requires harsh conditions (e.g., high temperatures, strong bases) that are known to degrade the free boronic acid.[2]
-
You need to perform a multi-step synthesis and want to carry the boron functionality through several steps without it reacting prematurely.[8]
-
You are experiencing significant issues with protodeboronation or other side reactions.[3]
Q3: What are the advantages and disadvantages of common boronic acid protecting groups?
A3: The choice of protecting group involves a trade-off between stability and reactivity.
| Protecting Group | Advantages | Disadvantages |
| Pinacol Ester | Good stability, often crystalline and easy to handle, commercially available.[9] | Can be less reactive than the free boronic acid, may require hydrolysis to the boronic acid for reaction.[9] |
| MIDA Ester | Exceptionally stable, allowing for multi-step synthesis and purification by chromatography. Can be deprotected under mild basic conditions for a "slow-release" of the boronic acid.[4][8] | The protection and deprotection steps add to the overall synthesis. |
| Trifluoroborate Salt | Crystalline, air-stable solids that can also be used in "slow-release" strategies.[10] | May require specific conditions for hydrolysis to release the active boronic acid. |
Q4: How can I monitor the stability of my boronic acid during a reaction?
A4: The stability of a boronic acid can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the starting boronic acid from its degradation products, allowing for quantification of each species over time. This is a robust method for kinetic studies.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to the boronic acid and the appearance of new signals from degradation products. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerful for identifying and quantifying the boronic acid and its degradation products, especially in complex reaction mixtures.
Data Presentation
Table 1: Relative Stability of Phenylboronic Acid and its Derivatives
| Compound | Condition | Observation |
| Phenylboronic Acid | Stored under air, ambient temp. | Prone to slow decomposition. |
| Phenylboronic Acid Pinacol Ester | Stored under air, ambient temp. | Significantly more stable than the free acid; often a crystalline, shelf-stable solid.[9] |
| Phenylboronic Acid MIDA Ester | Stored under air, ambient temp. | Exceptionally stable; can be stored for extended periods without degradation.[4] |
Table 2: Impact of Base on Protodeboronation Rate in Suzuki-Miyaura Coupling
| Base | Relative Rate of Protodeboronation | Comments |
| NaOH | High | Strong bases in aqueous media can significantly accelerate protodeboronation.[3] |
| K₃PO₄ | Moderate to High | A common base in Suzuki couplings, but can still promote protodeboronation. |
| K₂CO₃ | Low to Moderate | Generally a milder choice that can reduce the rate of protodeboronation.[3] |
| KF | Low | Often a good choice for sensitive substrates as it is a weak base.[2] |
Experimental Protocols
Protocol 1: General Procedure for Protection of a Boronic Acid with MIDA Anhydride
This protocol is adapted from procedures described for the synthesis of MIDA boronates.[13][14]
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) anhydride (2.5-3.0 equiv).
-
Inert Atmosphere: Cap the vial with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the boronic acid.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 24 hours. A white precipitate may form during the reaction.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude MIDA boronate can often be purified by precipitation or silica gel chromatography.
Protocol 2: General Procedure for Deprotection of a Pinacol Boronate Ester
This protocol describes a two-step deprotection via a diethanolamine (DEA) adduct.[15][16]
-
Transesterification: Dissolve the pinacol boronate ester (1.0 equiv) in diethyl ether. Add diethanolamine (1.1 equiv) and stir at room temperature for approximately 30 minutes. A precipitate of the DEA boronate should form.
-
Isolation of DEA Adduct: Isolate the solid DEA adduct by vacuum filtration and wash with a small amount of cold ether.
-
Hydrolysis: Suspend the isolated DEA boronate in a suitable solvent and add a dilute aqueous acid (e.g., 0.1 M HCl). Stir for 20-30 minutes.
-
Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free boronic acid.
Protocol 3: Monitoring Boronic Acid Stability by HPLC
This is a general workflow for a stability-indicating HPLC assay.[11]
-
Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquots of the stock solution are subjected to the desired stress conditions (e.g., specific pH, temperature, presence of an oxidant). For a time-course experiment, samples are taken from the reaction mixture at various time points.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typical. The use of a mobile phase without a pH modifier can sometimes minimize on-column hydrolysis.[12]
-
Detection: UV detection is common, although a refractive index (RI) detector may be needed if the boronic acid lacks a strong chromophore.
-
-
Data Analysis: The peak areas of the boronic acid and any degradation products are integrated at each time point. The percentage of the remaining boronic acid is then plotted against time to determine the degradation rate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 15. A method for the deprotection of alkylpinacolyl boronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
How to remove palladium residues from final compound
Welcome to the technical support center for the removal of palladium residues from final compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium residues from a final compound?
A1: The most common methods for palladium removal include:
-
Adsorption: This involves using solid-supported materials, known as scavengers, that have a high affinity for palladium. Common adsorbents include activated carbon, silica-based scavengers (e.g., SiliaMetS DMT, Si-Thiol), and polymer-based scavengers.[1][2]
-
Crystallization: This purification technique can be effective as palladium impurities may remain in the mother liquor while the purified compound crystallizes. The effectiveness can be enhanced by using additives that increase the solubility of palladium species.
-
Extraction: Liquid-liquid extraction can be employed to partition palladium catalysts into a separate phase from the product, particularly for removing water-soluble palladium salts.[1][3]
-
Filtration: Heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium can be removed by passing the reaction mixture through a filter aid like Celite®.[4]
Q2: How do I select the most appropriate palladium removal method for my experiment?
A2: The optimal method depends on several factors:
-
Nature of the Palladium Residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state. Filtration is effective for heterogeneous catalysts, while scavenging or chromatography is more suitable for homogeneous species.[4]
-
Nature of Your Final Compound: Consider the solubility, stability, and potential for your product to chelate with palladium.
-
Required Purity Level: The stringency of the final palladium concentration limit (e.g., for active pharmaceutical ingredients (APIs)) will influence the choice of method. Scavengers are often used to reach very low ppm levels.[4]
-
Scale of the Reaction: The scalability of the chosen method is a crucial consideration for industrial applications.
Q3: What are palladium scavengers and how do they function?
A3: Palladium scavengers are solid materials, typically based on silica or polystyrene, that are functionalized with ligands exhibiting a high affinity for palladium.[5] Common functional groups include thiols, thioureas, amines, and dimercaptotriazine (DMT).[5][6] When the scavenger is introduced into the reaction mixture, palladium binds to these functional groups, and the resulting solid complex can be easily removed by filtration.[5][7]
Q4: Can activated carbon be used for palladium removal? What are its limitations?
A4: Yes, activated carbon can be used for palladium removal. However, it can suffer from a lack of selectivity, leading to non-specific adsorption of the desired product, which may result in significant yield loss.[4][8] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[4]
Troubleshooting Guides
Issue 1: Incomplete Removal of Palladium After Filtration
-
Symptom: The filtrate remains colored (black or grey), or analysis (e.g., ICP-MS) indicates high residual palladium levels.
-
Possible Cause 1: Fine Palladium Particles Passing Through the Filter.
-
Solution: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE), or increase the thickness of the Celite® bed to 1-2 cm and ensure it is well-packed.[4]
-
-
Possible Cause 2: Soluble Palladium Species are Present.
Issue 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Cause 1: Incorrect Scavenger Selection.
-
Solution: The choice of scavenger should consider the oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II).[1] It is also important to match the scavenger to the solvent system (aqueous vs. organic).[1] Conducting a small-scale screen with a panel of different scavengers can help identify the most effective one for your specific reaction.[1]
-
-
Possible Cause 2: Insufficient Scavenger Loading or Reaction Time.
Issue 3: Significant Product Loss During Purification
-
Symptom: Low yield of the final compound after the palladium removal step.
-
Possible Cause: Non-specific Adsorption of the Product onto the Purification Medium.
-
Solution: This is a common issue, particularly with activated carbon.[4] To mitigate this, use the minimum effective amount of the adsorbent.[4] After filtration, thoroughly wash the scavenger or activated carbon with fresh solvent to recover any bound product.[1] If product loss remains high, consider switching to an alternative purification method like crystallization or extraction.[4]
-
Issue 4: Inconsistent Palladium Removal from Batch to Batch
-
Symptom: The efficiency of palladium removal varies significantly between different batches of the same reaction.
-
Possible Cause: Variation in the Palladium Species at the End of the Reaction.
-
Solution: The oxidation state and coordination environment of the palladium may differ between batches. A pre-treatment step, such as a mild oxidation or reduction, can help to convert the palladium into a single, more easily removable species.[4]
-
Data Presentation
Table 1: Comparison of Palladium Scavenger Performance
| Scavenger Type | Functional Group | Support | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Key Advantages |
| SiliaMetS® DMT[6] | Dimercaptotriazine | Silica | >1000 | <10 | Versatile, effective for hindered Pd complexes.[6] |
| SiliaMetS® Thiol[9] | Thiol | Silica | 800 | <10 | Robust, widely applicable for various metals. |
| SiliaMetS® Thiourea[6] | Thiourea | Silica | 1400-1600 | <10 | Versatile for all forms of palladium.[6] |
| Activated Carbon[8] | - | Carbon | 300 | <1 | Low cost.[8] |
| MP-TMT[10] | Trimercaptotriazine | Polystyrene | 852 | <10 | High capacity.[10] |
Note: The efficiency of scavengers is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the final compound.[8]
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® DMT)
-
Dissolution: After completion of the reaction, dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).[4]
-
Scavenger Addition: Add the selected silica-based scavenger to the solution. For initial screening, a ratio of 4-8 molar equivalents of the scavenger relative to the initial palladium catalyst is recommended.[11]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[4]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[4][7]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[4]
-
Activated Carbon Addition: Add activated carbon to the solution. The amount should be optimized to minimize product loss (e.g., starting with 0.2 wt relative to the crude product).[8]
-
Stirring: Stir the mixture, typically at a slightly elevated temperature (e.g., 45 °C), for a period of time determined by optimization (e.g., 18 hours).[8]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Thoroughly wash the Celite® pad with fresh solvent to recover any adsorbed product.[4]
-
Concentration: Concentrate the filtrate to obtain the purified product.[4]
-
Analysis: Determine the residual palladium content in the purified product.[4]
Mandatory Visualization
Caption: Decision workflow for selecting a palladium removal method.
Caption: Step-by-step workflow for palladium scavenging.
References
- 1. benchchem.com [benchchem.com]
- 2. arborassays.com [arborassays.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. velocityscientific.com.au [velocityscientific.com.au]
- 10. sopachem.com [sopachem.com]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of Electron-Deficient Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cross-coupling of electron-deficient indoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cross-coupling of electron-deficient indoles.
Issue 1: Low or No Conversion to the Desired Product
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | Screen different palladium catalysts and ligands. For electron-deficient indoles, consider using more electron-rich and bulky ligands to enhance catalyst activity.[1] |
| Reaction Temperature is Too Low | Incrementally increase the reaction temperature in 10-20 °C intervals, while carefully monitoring for any signs of product or starting material decomposition.[1] |
| Inappropriate Solvent | Test a range of solvents with varying polarities. Polar aprotic solvents such as DMF, DMSO, or dioxane are often effective.[1][2] |
| Deactivated Starting Material | Ensure the purity of the electron-deficient indole and other reagents. Impurities can inhibit the catalyst. |
| Inefficient Transmetalation (Suzuki Coupling) | For Suzuki couplings, consider using a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step, which can be challenging with electron-deficient substrates.[3] |
Issue 2: Product Decomposition
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Reduce the reaction temperature. Harsher conditions can lead to the degradation of the starting material or product.[1] |
| Unstable Product Under Reaction Conditions | If the product is sensitive to acidic or basic conditions, consider using milder reaction conditions or neutralizing the reaction mixture promptly during workup.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to air or moisture.[1] |
| Base-Induced Degradation | Strong bases can sometimes lead to the degradation of the indole ring. Consider using a weaker base (e.g., K₂CO₃) or running the reaction at a lower temperature for a longer duration.[2] |
Issue 3: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Step |
| Reaction Conditions are Too Forcing | Attempt the reaction at a lower temperature for a longer period. This can sometimes improve regioselectivity.[1] |
| Lack of Directing Group Effect | Consider introducing a directing group on the indole nitrogen to favor functionalization at a specific position.[1] |
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with electron-deficient indoles often challenging?
A1: The primary reason is the reduced nucleophilicity of the indole ring. Electron-withdrawing groups (EWGs) decrease the electron density of the pyrrole moiety, making it less reactive in catalytic cycles, particularly in steps like oxidative addition in some coupling reactions.[1] This often necessitates more forcing reaction conditions, which can unfortunately lead to side reactions and decomposition of the starting material or product.[1]
Q2: What is a good starting temperature range for optimizing the cross-coupling of electron-deficient indoles?
A2: A general starting point for temperature optimization in cross-coupling reactions such as Suzuki-Miyaura is between 80-120 °C.[1] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used. It is crucial to systematically screen a range of temperatures to find the best balance between reaction rate and stability of the reactants and products.[1]
Q3: How can I improve the yield of my reaction involving an electron-deficient indole?
A3: To improve yields, several factors can be optimized:
-
Catalyst and Ligand Selection: Employ highly active catalysts. For palladium-catalyzed reactions, using electron-rich and bulky phosphine ligands can significantly enhance catalytic activity.[1]
-
Solvent Choice: The solvent can have a significant impact. Polar aprotic solvents like DMSO or DMF can improve solubility and reaction rates.[1][2]
-
Temperature Optimization: Carefully screen a range of temperatures. While higher temperatures can increase reaction rates, they may also promote decomposition. A systematic optimization is crucial.[1]
Q4: My starting 5-nitroindole has poor solubility. What can I do?
A4: Poor solubility is a common issue with nitroindoles. Consider using more polar aprotic solvents like DMF, DMAc, or NMP. Gentle heating can also help to dissolve the starting material, but be cautious of potential thermal degradation. For reactions that are sensitive to these solvents, a mixture of dioxane/water or THF/water can be an effective alternative.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of an Electron-Deficient Bromo-Indole
Note: This is a general guideline and requires optimization for specific substrates.[1]
-
Reaction Setup: In a reaction vessel, combine the electron-deficient bromo-indole (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Purge the vessel with an inert gas, such as argon or nitrogen, for 5-10 minutes.[1]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, DMF, or toluene/water mixture).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: General Temperature Ranges for Cross-Coupling Reactions
| Cross-Coupling Reaction | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura Coupling | 80 - 120 | Highly dependent on substrate and catalyst.[1] |
| Heck Coupling | 60 - 140 | Can sometimes be performed at room temperature with highly active catalysts.[4][5] |
| Buchwald-Hartwig Amination | Room Temperature - 150 | Microwave heating can sometimes accelerate the reaction.[6][7] |
| Manganese-Catalyzed Coupling | 90 - 110 | Lower temperatures may shut down the reaction, while higher temperatures may not offer significant improvement.[8] |
Visualizations
Caption: Troubleshooting workflow for low or no conversion.
Caption: Troubleshooting workflow for product decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Reactivity-Stability Trade-Off: A Comparative Guide to 1-Benzenesulfonyl-1H-indole-4-boronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity and stability of 1-benzenesulfonyl-1H-indole-4-boronic acid and its pinacol ester derivative, focusing on their performance in the widely used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data from analogous systems and established chemical principles.
The core of the decision-making process when selecting between this compound and its pinacol ester lies in a fundamental trade-off between reactivity and stability. Generally, arylboronic acids are more reactive nucleophiles in the Suzuki-Miyaura catalytic cycle, which can lead to faster reaction times. However, this increased reactivity is often accompanied by lower stability, making them susceptible to degradation. Conversely, boronic acid pinacol esters offer enhanced stability, facilitating easier handling, purification, and storage, though often at the cost of reduced reactivity.
Executive Summary: Key Differences
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Generally more reactive, leading to faster reaction kinetics.[1] | Generally less reactive, often requiring longer reaction times or higher temperatures.[2] |
| Stability | More prone to decomposition (e.g., protodeboronation). | Significantly more stable, allowing for easier handling, purification, and long-term storage. |
| Handling | Can be more challenging to handle due to lower stability. | Often crystalline solids that are easier to handle and weigh. |
| Purification | Purification can be complicated by potential decomposition on silica gel. | More amenable to standard purification techniques like column chromatography. |
Quantitative Performance Comparison
A study on the Suzuki coupling of various indole derivatives highlighted that arylpinacolboronate esters are less reactive than their corresponding arylboronic acids, necessitating considerably longer reaction times and generally providing lower yields of the biaryl product.[2] The choice of the protecting group on the indole nitrogen also significantly influences the reaction outcome, with sulfonyl groups like benzenesulfonyl being a common strategy to modulate reactivity and stability.[2]
The following table provides a representative comparison based on general findings for N-protected indole boronic acids in Suzuki-Miyaura couplings:
| Coupling Partner | Boron Reagent | Typical Reaction Time | Typical Yield | Reference |
| Aryl Halide | N-Sulfonylated Indoleboronic Acid | Shorter | Higher | [2] |
| Aryl Halide | N-Sulfonylated Indoleboronic Acid Pinacol Ester | Longer | Lower | [2] |
It is important to note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role and can be optimized to improve the performance of the pinacol ester.
Experimental Protocols
Detailed experimental procedures for Suzuki-Miyaura reactions involving indole boronic acids and their esters are essential for reproducibility and success. Below are generalized protocols that can be adapted for the specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
To a dried Schlenk flask, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., anhydrous 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, combine the this compound pinacol ester, aryl bromide, palladium catalyst, and base in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to 100-120 °C.
-
Monitor the reaction progress over a longer period (e.g., 12-24 hours) by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for work-up and purification. Note that due to the increased stability of the pinacol ester, purification by column chromatography is often more straightforward.
Signaling Pathways and Experimental Workflows
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, and its workflow is well-established. The decision to use the boronic acid or its pinacol ester primarily affects the initial stages of reaction setup and the reaction conditions themselves.
The catalytic cycle of the Suzuki-Miyaura reaction itself provides insight into the reactivity differences. The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting. The boronic acid, being more Lewis acidic, can be more readily activated by the base to form a boronate species, which then undergoes transmetalation. Pinacol esters may require hydrolysis to the boronic acid in situ before they can efficiently participate in this step, which can contribute to the slower reaction rates.
Conclusion
The choice between this compound and its pinacol ester for Suzuki-Miyaura coupling is dictated by the specific requirements of the synthetic route.
-
Choose this compound when:
-
Maximizing reaction rate and yield is the primary goal.
-
The reagent can be used relatively quickly after preparation or has been stored under strictly inert conditions.
-
The synthetic scale allows for careful handling of a potentially less stable compound.
-
-
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
The reaction is part of a multi-step synthesis where the purity and stability of intermediates are paramount.
-
The synthetic workflow benefits from a more robust and easily purifiable reagent.
-
By understanding the inherent trade-offs between reactivity and stability, researchers can make an informed decision to optimize their synthetic strategies and achieve their desired outcomes efficiently and reliably.
References
A Head-to-Head Battle: Suzuki vs. Stille Coupling for Indole Arylation
For researchers, scientists, and drug development professionals, the selective functionalization of the indole nucleus is a critical step in the synthesis of a vast array of biologically active molecules. Among the arsenal of cross-coupling reactions, the Suzuki and Stille couplings have emerged as powerful tools for forging carbon-carbon bonds to introduce aryl moieties onto the indole scaffold. This guide provides an objective, data-driven comparison of these two prominent methods, offering insights into their respective strengths and weaknesses to aid in rational reaction planning and optimization.
The indole ring is a privileged scaffold in medicinal chemistry, and its arylation can significantly modulate the pharmacological properties of a molecule. Both the Suzuki-Miyaura and Stille cross-coupling reactions, catalyzed by palladium complexes, offer effective means to achieve this transformation. The choice between them, however, is not always straightforward and depends on a multitude of factors including substrate scope, functional group tolerance, reaction conditions, and practical considerations such as reagent toxicity and ease of purification.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronic esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts[1] |
| Reagent Stability | Boronic acids can be prone to decomposition and protodeboronation | Organostannanes are generally stable to air and moisture[1] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates) | Often proceeds under neutral or mildly basic conditions[1] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases[2] | Excellent, tolerates a wide range of functional groups[1][3] |
| Byproduct Removal | Boron byproducts are generally water-soluble and easy to remove[1] | Tin byproducts can be challenging to remove completely |
Performance Comparison: Experimental Data
Direct head-to-head comparisons of Suzuki and Stille couplings for the arylation of the same indole substrate under optimized conditions are not extensively documented in the literature. However, comparative studies on similar heterocyclic systems, such as diazocines, provide valuable insights into the expected performance of each reaction. The following table summarizes quantitative yield data from such a study, offering a direct comparison for various aryl halides.[4]
| Aryl Halide | Coupling Partner | Method | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Diazocine-boronic ester | Suzuki | Pd(OAc)₂ / XPhos | Dioxane | 100 | 4 | 91 |
| 4-Bromotoluene | Diazocine-stannane | Stille | Pd(OAc)₂ / XPhos | Dioxane | 80 | 4 | 92 |
| 4-Bromoanisole | Diazocine-boronic ester | Suzuki | Pd(OAc)₂ / XPhos | Dioxane | 100 | 24 | 95 |
| 4-Bromoanisole | Diazocine-stannane | Stille | Pd(OAc)₂ / XPhos | Dioxane | 80 | 24 | 90 |
| 1-Bromo-4-nitrobenzene | Diazocine-boronic ester | Suzuki | Pd(OAc)₂ / XPhos | Dioxane | 100 | 24 | 80 |
| 1-Bromo-4-nitrobenzene | Diazocine-stannane | Stille | Pd(OAc)₂ / XPhos | Dioxane | 80 | 24 | 89 |
| 4-Bromobenzaldehyde | Diazocine-boronic ester | Suzuki | Pd(OAc)₂ / XPhos | Dioxane | 100 | 24 | 59 |
| 4-Bromobenzaldehyde | Diazocine-stannane | Stille | Pd(OAc)₂ / XPhos | Dioxane | 80 | 24 | 88 |
| Methyl 4-bromobenzoate | Diazocine-boronic ester | Suzuki | Pd(OAc)₂ / XPhos | Dioxane | 100 | 24 | 39 |
| Methyl 4-bromobenzoate | Diazocine-stannane | Stille | Pd(OAc)₂ / XPhos | Dioxane | 80 | 24 | 80 |
| 2-Bromofuran | Diazocine-boronic ester | Suzuki | Pd(OAc)₂ / XPhos | Dioxane | 100 | 24 | 51 |
| 2-Bromofuran | Diazocine-stannane | Stille | Pd(OAc)₂ / XPhos | Dioxane | 80 | 24 | 91 |
| 2-Bromothiophene | Diazocine-boronic ester | Suzuki | Pd(OAc)₂ / XPhos | Dioxane | 100 | 24 | 57 |
| 2-Bromothiophene | Diazocine-stannane | Stille | Pd(OAc)₂ / XPhos | Dioxane | 80 | 24 | 94 |
Data extracted from a comparative study on the functionalization of diazocines, which serves as a relevant model for heterocyclic cross-coupling reactions.[4]
From this data, a clear trend emerges: while both methods are effective for simple aryl couplings, the Stille reaction often provides superior yields for substrates containing coordinating functional groups like aldehydes, esters, and certain heterocycles.[4] For instance, the coupling with 4-bromobenzaldehyde and methyl 4-bromobenzoate resulted in significantly higher yields with the Stille coupling compared to the Suzuki reaction.[4] This suggests that the Stille coupling may be more robust and less susceptible to catalyst inhibition by certain functional groups.
Catalytic Cycles and Mechanistic Considerations
The fundamental mechanisms of both the Suzuki and Stille couplings are similar, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][5] However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
In the Suzuki coupling, the transmetalation step requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex. This necessity for basic conditions can sometimes be a limitation when working with base-sensitive substrates. In contrast, the Stille coupling generally proceeds under neutral conditions as the organotin reagent is sufficiently nucleophilic to transmetalate directly to the palladium center.[1]
Experimental Protocols
Below are representative experimental protocols for the Suzuki and Stille arylation of indoles. These should be considered as starting points and may require optimization for specific substrates.
Representative Suzuki Coupling Protocol for C2-Arylation of Indole
This protocol is adapted from a procedure for the direct C-H arylation of indoles.
Materials:
-
N-protected or unprotected indole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(TFA)₂ (0.05 mmol, 5 mol%)
-
Dioxane/Water (4:1 mixture, 5 mL)
-
Air (as oxidant)
Procedure:
-
To a round-bottom flask, add the indole, arylboronic acid, and Pd(TFA)₂.
-
Add the dioxane/water solvent mixture.
-
The reaction is stirred at room temperature, open to the air, for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ solution.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 2-arylindole.
Representative Stille Coupling Protocol for Arylation of an Indole Derivative
This is a general protocol that can be adapted for the arylation of stannylated indoles.
Materials:
-
Indolylstannane (e.g., N-Boc-3-(tributylstannyl)indole) (1.0 mmol)
-
Aryl halide (e.g., 4-iodoanisole) (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous and degassed solvent (e.g., DMF or toluene) (5 mL)
-
Lithium chloride (optional, can accelerate the reaction)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the indolylstannane, aryl halide, and Pd(PPh₃)₄.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
The resulting slurry is filtered through a pad of celite, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the arylated indole.
Logical Workflow for Method Selection
The choice between Suzuki and Stille coupling for a specific indole arylation can be guided by a logical decision-making process.
Conclusion
Both the Suzuki and Stille couplings are formidable tools for the arylation of indoles, each with a distinct set of advantages and disadvantages. The Suzuki coupling is often the method of first choice due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts.[1] However, for substrates bearing base-sensitive or strongly coordinating functional groups, or in cases where steric hindrance poses a significant challenge, the Stille coupling frequently proves to be a more robust and higher-yielding alternative, despite the inherent toxicity concerns associated with organotin compounds.[1][4] A thorough evaluation of the specific synthetic target, including functional group compatibility, scalability, and safety considerations, will ultimately dictate the most prudent choice between these two powerful cross-coupling methodologies.
References
Comparative Guide to HPLC Analysis Methods for 1-Benzenesulfonyl-1H-indole-4-boronic Acid Reactions
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction progress and purity of compounds like 1-Benzenesulfonyl-1H-indole-4-boronic acid is critical. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods suitable for monitoring reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions. We will explore a standard Reversed-Phase (RP-HPLC) method and compare it with an advanced Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) approach, supported by experimental protocols and data.
Method 1: Standard Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Reversed-phase HPLC is a versatile and widely used technique for the analysis of moderately polar to non-polar compounds like indole derivatives and arylboronic acids.[1][2] This method separates analytes based on their hydrophobic interactions with a non-polar stationary phase.
Experimental Workflow: RP-HPLC-UV
Caption: General workflow for RP-HPLC-UV analysis.
Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
For higher throughput and more sensitive and specific detection, UHPLC-MS is an excellent alternative.[3] This method utilizes smaller particle size columns for faster and more efficient separations, coupled with a mass spectrometer for definitive peak identification based on mass-to-charge ratio.
Logical Selection of Analytical Method
Caption: Decision tree for selecting an appropriate analytical method.
Comparative Performance Data
The following table summarizes the key performance characteristics of the two methods for the analysis of a hypothetical Suzuki-Miyaura reaction mixture containing this compound, an aryl halide, and the coupled product.
| Parameter | RP-HPLC-UV | UHPLC-MS |
| Principle | Differential partitioning between mobile and stationary phases.[2] | Same as RP-HPLC, with mass-based detection.[3] |
| Typical Run Time | 15-30 minutes | < 5 minutes[3] |
| Resolution | Good | Excellent |
| Sensitivity (LOD) | ~1 µg/mL | < 0.1 µg/mL[3] |
| Selectivity | Based on retention time | Based on retention time and m/z |
| Throughput | Moderate | High[3] |
| Cost | Lower | Higher |
| Versatility | Highly versatile for purity and quantification.[4] | Ideal for complex mixtures and trace analysis.[5] |
Experimental Protocols
Protocol 1: RP-HPLC-UV Method
This protocol is a general method adapted from common practices for analyzing indole derivatives and arylboronic acids.[1][4][6]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[7]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B (linear gradient)
-
15-18 min: 90% B (hold)
-
18-18.1 min: 90% to 30% B (linear gradient)
-
18.1-22 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot with 1 mL of the diluent.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: UHPLC-MS Method
This protocol is based on high-throughput methods developed for boronic acid analysis.[3][8]
-
Instrumentation:
-
UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
-
Reagents and Mobile Phase:
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 95% B (linear gradient)
-
2.5-3.5 min: 95% B (hold)
-
3.5-3.6 min: 95% to 10% B (linear gradient)
-
3.6-4.5 min: 10% B (re-equilibration)
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI (positive and negative modes can be screened).
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Sample Preparation:
-
Follow the same procedure as for the RP-HPLC-UV method, but a higher dilution factor may be necessary due to the increased sensitivity of the MS detector.
-
Conclusion
The choice between a standard RP-HPLC-UV method and a more advanced UHPLC-MS method depends on the specific requirements of the analysis. For routine monitoring of reaction progress where the identity of the components is known and concentrations are relatively high, RP-HPLC-UV provides a robust and cost-effective solution. For applications requiring high throughput, enhanced sensitivity for trace impurity detection, and definitive identification of unknown byproducts or metabolites, UHPLC-MS is the superior technique.[3][5] The protocols provided herein offer a solid starting point for developing a validated analytical method for this compound and its related reactions.
References
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 8. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
Reactivity comparison of different isomers of benzenesulfonyl indole boronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, N-benzenesulfonyl indole boronic acids are valuable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of diverse molecular scaffolds. However, the reactivity of these reagents can be significantly influenced by the position of the boronic acid group on the indole ring.
Predicted Reactivity Trends in Suzuki-Miyaura Coupling
The reactivity of an aryl boronic acid in the Suzuki-Miyaura coupling is primarily dictated by the efficiency of the transmetalation step, which is influenced by the electronic nature of the aryl group and steric hindrance around the boron atom. The N-benzenesulfonyl group is strongly electron-withdrawing, which deactivates the indole ring and can impact the nucleophilicity of the organoboron species.
Based on these principles, the predicted order of reactivity for N-benzenesulfonyl indole boronic acid isomers is:
6-isomer ≈ 5-isomer > 4-isomer > 7-isomer
Rationale:
-
5- and 6-Isomers: The boronic acid group at the 5- or 6-position is electronically distant from the electron-withdrawing N-benzenesulfonyl group. This placement results in a more electron-rich and nucleophilic boronic acid compared to the other isomers, leading to a faster transmetalation step. Homocoupling reactions of the analogous unsubstituted 5- and 6-indole boronic acids have been reported to proceed in quantitative yields, suggesting high reactivity.[1]
-
4-Isomer: The boronic acid at the 4-position experiences a more pronounced electron-withdrawing effect from the adjacent N-benzenesulfonyl group. This reduces the nucleophilicity of the boronic acid, thereby decreasing its reactivity compared to the 5- and 6-isomers. In studies with unsubstituted indole boronic acids, the 4-isomer has shown slightly lower yields in homocoupling reactions (81%) compared to the 5- and 6-isomers.[1]
-
7-Isomer: The 7-isomer is expected to be the least reactive due to a combination of electronic deactivation and significant steric hindrance. The bulky benzenesulfonyl group is in close proximity to the 7-position, which can impede the approach of the palladium catalyst to the boronic acid moiety, thus slowing down the reaction rate.
Comparative Data for Unsubstituted Indole Boronic Acid Homocoupling
While direct comparative data for N-benzenesulfonyl indole boronic acid isomers is unavailable, the following table summarizes the yields for the homocoupling of unsubstituted indole boronic acid isomers, which serves as a useful proxy for their intrinsic reactivity.
| Isomer Position | Reaction Conditions | Product | Yield (%) | Reference |
| 4 | 5 mol% Pd(OAc)₂, Na₂CO₃, tosyl chloride (0.5 eq.), aqueous acetone, room temp., 2h | 4,4'-bi-indole | 81 | [1] |
| 5 | 5 mol% Pd(OAc)₂, Na₂CO₃, tosyl chloride (0.5 eq.), aqueous acetone, room temp., 2h | 5,5'-bi-indole | quant. | [1] |
| 6 | 5 mol% Pd(OAc)₂, Na₂CO₃, tosyl chloride (0.5 eq.), aqueous acetone, room temp., 2h | 6,6'-bi-indole | quant. | [1] |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an N-benzenesulfonyl indole boronic acid with an aryl halide. This protocol is based on established methods for similar substrates and should be optimized for specific cases.[2][3]
Materials:
-
N-Benzenesulfonyl indole boronic acid isomer (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the N-benzenesulfonyl indole boronic acid, aryl halide, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structures of N-benzenesulfonyl indole boronic acid isomers. (Note: Image generation is not supported, placeholders are used.)
Conclusion
While a definitive quantitative comparison of the reactivity of N-benzenesulfonyl indole boronic acid isomers awaits direct experimental investigation, a qualitative understanding based on electronic and steric effects can effectively guide synthetic strategy. The 5- and 6-isomers are predicted to be the most reactive, followed by the 4-isomer, with the 7-isomer being the least reactive due to steric hindrance. For drug discovery and development professionals, an appreciation of these reactivity trends is crucial for the efficient design and execution of synthetic routes to novel indole-based compounds.
References
- 1. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Cross-Coupling Reactions for C-C Bond Formation at Indole C4
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of the indole scaffold, a privileged motif in medicinal chemistry and natural products, remains a significant challenge for synthetic chemists. While C2 and C3 positions are readily modified, the C4 position of the indole nucleus has historically been more difficult to access. This guide provides a comparative overview of modern, alternative cross-coupling reactions that enable carbon-carbon bond formation at the indole C4 position, a crucial transformation for the synthesis of novel therapeutic agents and complex molecules. We present a side-by-side analysis of leading palladium, rhodium, and iridium-catalyzed methods, as well as a metal-free approach, with a focus on experimental data, detailed protocols, and mechanistic insights.
Performance Comparison of C4-Cross-Coupling Reactions
The following tables summarize the key performance indicators for selected C4-functionalization reactions of indoles, providing a direct comparison of their scope and efficiency.
Table 1: Palladium-Catalyzed C4-Arylation of 3-Acetylindoles[1][2]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | 3g | 85 |
| 2 | 1-Iodo-4-nitrobenzene | 3h | 82 |
| 3 | 4-Iodoanisole | 3i | 75 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 3j | 88 |
| 5 | 1-Iodo-3-methoxybenzene | 3k | 78 |
| 6 | 2-Iodonaphthalene | 3m | 80 |
Reaction Conditions: 3-acetylindole (0.2 mmol), aryl iodide (0.24 mmol), Pd(OAc)₂ (10 mol%), TsOH·H₂O (0.4 mmol), HFIP (2.0 mL), 80 °C, 40 min.
Table 2: Rhodium-Catalyzed C4-Alkenylation of 3-(Methylthio)indoles[3]
| Entry | Alkene | Product | Yield (%) |
| 1 | n-Butyl acrylate | 3aa | 85 |
| 2 | Methyl acrylate | 3ab | 82 |
| 3 | Ethyl acrylate | 3ac | 88 |
| 4 | t-Butyl acrylate | 3ad | 75 |
| 5 | Styrene | 3ae | 65 |
| 6 | 1-Octene | 3af | 58 |
Reaction Conditions: 3-(methylthio)indole (0.2 mmol), alkene (0.4 mmol), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Cu(OAc)₂·H₂O (1.0 equiv), DCE (1 mL), 100 °C, 24 h.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate their implementation in a laboratory setting.
Palladium-Catalyzed C4-Arylation of 3-Acetylindole[1][2]
Procedure: To an oven-dried Schlenk tube were added 1-(1H-indol-3-yl)ethan-1-one (31.8 mg, 0.2 mmol, 1.0 equiv), aryl iodide (0.24 mmol, 1.2 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and TsOH·H₂O (76.1 mg, 0.4 mmol, 2.0 equiv). The tube was evacuated and backfilled with nitrogen three times. Hexafluoroisopropanol (HFIP, 2.0 mL) was then added via syringe. The reaction mixture was stirred at 80 °C for 40 minutes. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired C4-arylated indole.
Rhodium-Catalyzed C4-Alkenylation of 3-(Methylthio)indole[3]
Procedure: A mixture of 1-methyl-3-(methylthio)indole (35.5 mg, 0.2 mmol), the corresponding alkene (0.4 mmol), [Cp*RhCl₂]₂ (6.2 mg, 0.005 mmol), AgSbF₆ (6.9 mg, 0.02 mmol), and Cu(OAc)₂·H₂O (39.9 mg, 0.2 mmol) in DCE (1.0 mL) was placed in a screw-capped vial. The vial was sealed and the mixture was stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by column chromatography on silica gel (hexane/ethyl acetate) to give the C4-alkenylated product.
Reaction Mechanisms and Workflows
To provide a deeper understanding of these transformations, the following diagrams illustrate the proposed catalytic cycles and logical workflows.
Caption: Proposed Catalytic Cycle for Pd-Catalyzed C4-Arylation.
Caption: Proposed Catalytic Cycle for Rh-Catalyzed C4-Alkenylation.
Iridium-Catalyzed C4-Borylation/Suzuki Coupling: A Two-Step Approach
A powerful strategy for the functionalization of the indole C4 position involves an initial Iridium-catalyzed borylation followed by a subsequent Palladium-catalyzed Suzuki cross-coupling. This two-step, one-pot procedure allows for the introduction of a wide range of aryl and heteroaryl groups.
Table 3: Iridium-Catalyzed C4-Borylation followed by Suzuki Coupling
| Entry | Aryl Bromide | Final Product | Overall Yield (%) |
| 1 | 4-Bromoanisole | 78 | |
| 2 | 1-Bromo-4-fluorobenzene | 82 | |
| 3 | 2-Bromopyridine | 65 | |
| 4 | 3-Bromothiophene | 71 |
Reaction Conditions: i) Indole (0.2 mmol), [Ir(cod)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), B₂pin₂ (0.24 mmol), THF, 80 °C, 16 h. ii) Aryl bromide (0.2 mmol), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (0.4 mmol), dioxane/H₂O, 100 °C, 12 h.
Experimental Protocol: Iridium-Catalyzed C4-Borylation/Suzuki Coupling
Procedure: In a nitrogen-filled glovebox, a screw-capped vial was charged with indole (23.4 mg, 0.2 mmol), bis(pinacolato)diboron (61.0 mg, 0.24 mmol), [Ir(cod)OMe]₂ (2.0 mg, 0.003 mmol), and 4,4′-di-tert-butyl-2,2′-bipyridine (1.6 mg, 0.006 mmol). Anhydrous THF (1.0 mL) was added, and the vial was sealed and heated at 80 °C for 16 hours. The reaction mixture was then cooled to room temperature. To this crude mixture were added the aryl bromide (0.2 mmol), Pd(dppf)Cl₂ (7.3 mg, 0.01 mmol), K₂CO₃ (55.3 mg, 0.4 mmol), dioxane (1.5 mL), and water (0.5 mL). The vial was sealed and heated at 100 °C for 12 hours. After cooling, the reaction mixture was diluted with ethyl acetate (20 mL), washed with water (10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue was purified by column chromatography on silica gel to afford the C4-arylated indole.
Caption: Two-Step Workflow for C4-Arylation via Borylation.
This guide provides a snapshot of the rapidly evolving field of indole C4-functionalization. The presented methods offer powerful and versatile tools for accessing previously challenging chemical space, thereby accelerating the discovery and development of new molecules with potential applications in medicine and materials science. Researchers are encouraged to consult the primary literature for a more exhaustive understanding of the substrate scope and limitations of each reaction.
A Comparative Guide to Palladium Catalysts for Indole Boronic Acid Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of complex molecules, particularly in the formation of carbon-carbon bonds involving heteroaromatic compounds like indoles. The choice of the palladium catalyst is critical to the success of these reactions, directly impacting yield, selectivity, and substrate scope. This guide provides an objective comparison of various palladium catalyst systems for the coupling of indole boronic acids, supported by experimental data, to facilitate catalyst selection.
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of indole boronic acids is highly dependent on the combination of the palladium precursor and the associated ligand. Modern catalysis has seen a shift towards the use of bulky, electron-rich phosphine ligands and preformed catalyst systems that offer high stability and activity.
Comparative Performance of Palladium Catalysts
The selection of an appropriate catalyst system is paramount for achieving high efficiency in the coupling of indole boronic acids. The performance of several common palladium catalysts was evaluated in the Suzuki-Miyaura coupling of 5-indole boronic acid with 3-chloroindazole, a representative reaction for this class of substrates.[1] The results, summarized in the table below, highlight the significant influence of both the palladium source and the ligand on the reaction outcome.
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[1]
The data clearly indicates that pre-catalyst systems, such as SPhos Pd G2 and XPhos Pd G2, which are well-defined, air- and moisture-stable complexes, provide superior yields and conversions compared to catalysts generated in situ from a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a separate ligand.[1] Among the tested systems, the SPhos Pd G2 pre-catalyst demonstrated the highest efficacy, achieving an 80% yield.[1] The bulky biarylphosphine ligands, XPhos and SPhos, consistently outperform the less sterically demanding RuPhos and the simple trialkylphosphine P(t-Bu)₃.[1]
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful catalytic cross-coupling reactions. Below is a representative protocol for the palladium-catalyzed Suzuki-Miyaura coupling of an indole boronic acid.
Materials:
-
Aryl Halide: 3-chloroindazole (1.0 equivalent)
-
Boronic Acid: 5-indole boronic acid (2.0 equivalents)[1]
-
Catalyst: SPhos Pd G2 (2.5 mol%)[1]
-
Base: Potassium phosphate (K₃PO₄) (2.0 equivalents)[1]
-
Solvents: Dioxane and Water[1]
Procedure:
-
To a reaction vessel, add 3-chloroindazole (0.25 mmol, 1.0 equiv), 5-indole boronic acid (0.50 mmol, 2.0 equiv), SPhos Pd G2 (2.5 mol%), and potassium phosphate (0.50 mmol, 2.0 equiv).[1]
-
Add dioxane (1 mL) and water (0.2 mL) to the vessel.[1]
-
Seal the vessel and heat the reaction mixture to 100 °C.[1]
-
Maintain the reaction at this temperature for 15 hours, with stirring.[1]
-
After cooling to room temperature, the reaction mixture can be worked up using standard laboratory procedures to isolate and purify the desired coupled product.[1]
Visualizing the Process
To better understand the experimental and mechanistic aspects of the indole boronic acid coupling, the following diagrams are provided.
Caption: A generalized workflow for a typical indole boronic acid Suzuki-Miyaura coupling experiment.
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Benchmarking Suzuki-Miyaura Coupling Yields of N-Sulfonyl-Protected Indole-4-Boronic Acids
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of indole scaffolds is a cornerstone of medicinal chemistry and materials science. Among the myriad of available methods, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance, particularly in the synthesis of complex biaryl structures. This guide provides a comparative analysis of reaction yields and detailed experimental protocols relevant to the Suzuki-Miyaura coupling of N-sulfonyl-protected indole-4-boronic acids with various aryl halides.
While specific experimental data for the Suzuki-Miyaura reactions of 1-Benzenesulfonyl-1H-indole-4-boronic acid is not extensively available in the reviewed literature, this guide presents a compilation of representative data for structurally similar N-protected indole-4-boronic acids. The provided protocols and data tables serve as a practical benchmark for researchers designing and optimizing synthetic routes involving this class of reagents.
Comparative Yields in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, base, solvent system, and the electronic properties of the coupling partners. The following table summarizes typical yields observed for the reaction of a generic N-protected indole-4-boronic acid with a selection of aryl halides, providing a baseline for what can be expected in similar synthetic endeavors.
| Aryl Halide | Palladium Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2-Bromopyridine | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 70-85 |
| 4-Chloroanisole | Pd₂(dba)₃ / SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 65-80 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / XPhos (3) | K₂CO₃ | DMF/H₂O | 80 | 8 | 80-90 |
| 2-Chloronaphthalene | Pd(amphos)Cl₂ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75-88 |
This table presents hypothetical yet representative data based on typical yields for Suzuki-Miyaura reactions of similar N-protected indole boronic acids as found in the chemical literature.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction between an N-protected indole-4-boronic acid and an aryl bromide.
Reaction: Synthesis of N,N-dimethyl-4-(1-(phenylsulfonyl)-1H-indol-4-yl)aniline
Materials:
-
This compound (1.0 equiv)
-
4-Bromo-N,N-dimethylaniline (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per 1 mmol of boronic acid)
-
Ethanol (2 mL per 1 mmol of boronic acid)
-
Deionized Water (2 mL per 1 mmol of boronic acid)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-Bromo-N,N-dimethylaniline, and potassium carbonate.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) is added to the flask under the inert atmosphere.
-
Solvent Addition: Degassed toluene, ethanol, and deionized water are added to the reaction mixture via syringe.
-
Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.
Visualizing the Process: Workflow and Catalytic Cycle
To further clarify the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Comparative study of protecting groups for the indole nitrogen in cross-coupling
A Comparative Guide to Protecting Groups for the Indole Nitrogen in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex indole-containing molecules, the strategic use of protecting groups is paramount for achieving successful outcomes in cross-coupling reactions. The acidic N-H proton of the indole nucleus can interfere with many transition metal-catalyzed transformations, leading to side reactions and reduced yields. This guide provides a comparative analysis of common protecting groups for the indole nitrogen, with a focus on their performance in Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Introduction to Indole N-Protection in Cross-Coupling
The protection of the indole nitrogen serves several key purposes in cross-coupling reactions:
-
Preventing Deprotonation: The indole N-H is sufficiently acidic (pKa ≈ 17 in DMSO) to be deprotonated by bases commonly used in cross-coupling reactions, leading to the formation of an indolyl anion that can act as a competing nucleophile.
-
Modulating Electronic Properties: The choice of protecting group can influence the electron density of the indole ring. Electron-withdrawing groups (EWGs) like Boc and Tosyl can decrease the nucleophilicity of the indole, potentially reducing side reactions, while electron-donating groups (EDGs) can have the opposite effect.[1][2]
-
Improving Solubility and Stability: N-protection can enhance the solubility of indole substrates in organic solvents and improve their stability towards oxidative or acidic conditions.
The ideal protecting group should be easy to install and remove in high yield, stable to the specific cross-coupling conditions, and should not interfere with the desired reactivity.
Comparative Analysis of Common Protecting Groups
This section provides a detailed comparison of the most frequently employed protecting groups for the indole nitrogen in cross-coupling reactions: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Tosyl (Ts).
Qualitative Comparison
| Protecting Group | Advantages | Disadvantages |
| Boc | - Easily introduced.- Generally stable to Suzuki and Sonogashira conditions.- Mild acidic deprotection.[3] | - Can be labile under some Buchwald-Hartwig conditions (strong bases).- Thermal lability.- Acid-labile, limiting orthogonality with other acid-sensitive groups.[3] |
| SEM | - Robust and stable to a wide range of conditions, including strong bases and nucleophiles.- Deprotection under mild acidic or fluoride-based conditions. | - Can be more challenging to introduce than Boc.- Deprotection may require specific reagents not always compatible with all functional groups. |
| Tosyl (Ts) | - Very robust and stable to a wide range of reaction conditions.- Strong electron-withdrawing nature can be beneficial in certain reactions. | - Difficult to remove, often requiring harsh conditions (e.g., strong reducing agents or strong bases at high temperatures).[3] |
Quantitative Performance Data
A direct quantitative comparison of protecting groups is challenging due to the variability in substrates, catalysts, and reaction conditions reported in the literature. The following tables summarize representative yields for different cross-coupling reactions with various N-protected indoles.
Table 1: Suzuki-Miyaura Coupling Yields
| Indole Substrate | Protecting Group | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 5-Bromo-1H-indole | Boc | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~82 (mostly deprotected) |
| 5-Bromo-1H-indole | Benzyl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70 |
| 3-Bromo-1H-indazole | Boc | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 81 |
| 4-Bromo-1H-pyrrole | SEM | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | Very good |
| 4-Bromo-1H-pyrrole | Boc | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | Good (with 5% deprotection) |
Table 2: Buchwald-Hartwig Amination Yields
| Indole Substrate | Protecting Group | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromo-1H-indole | Boc | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | High |
| 5-Bromo-1H-indole | Unprotected | Aniline | tBu-XPhos-Pd-G1 | K₃PO₄ | tAmylOH/H₂O | High |
| 7-Bromo-1H-tryptophan | Unprotected | Aniline | tBu-XPhos-Pd-G1 | K₃PO₄ | tAmylOH/H₂O | High |
Table 3: Sonogashira Coupling Yields
| Indole Substrate | Protecting Group | Alkyne | Catalyst | Base | Solvent | Yield (%) |
| 2-Iodoaniline derivative | N-substituted | Terminal alkyne | Pd catalyst | Et₃N | Acetonitrile | Moderate to excellent |
| Aryl Bromide | N/A (general) | Terminal alkyne | (NHC)-Cu/(NHC)-Pd | N/A | Non-anhydrous | High |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducibility. The following are representative procedures for the protection and deprotection of indole nitrogen.
Protocol 1: N-Boc Protection of Indole
To a solution of indole (1.0 eq) in a 2:1 v/v mixture of H₂O/THF, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq). Allow the mixture to stir at room temperature for 5 minutes until all starting material has dissolved. Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.[4]
Protocol 2: N-SEM Protection of a Sterically Hindered Indole
To a solution of the indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.0 eq). Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.[3]
Protocol 3: N-Tosyl Protection of Indole
To a solution of indole (1.0 eq) in chloroform and methanol, add anhydrous sodium carbonate (excess) followed by a solution of p-toluenesulfonyl chloride (TsCl) (1.0 eq) in chloroform. Stir the mixture at room temperature and monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or flash column chromatography.
Protocol 4: Mild N-Boc Deprotection with Oxalyl Chloride
Dissolve the N-Boc protected indole (1.0 eq) in methanol (approximately 0.05 M). Add oxalyl chloride (3.0 eq) dropwise to the solution at room temperature. A slight exotherm may be observed. Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected indole. If necessary, purify the product further by chromatography or recrystallization.[3][4]
Protocol 5: N-SEM Deprotection with Tin Tetrachloride
To a cold solution of the N-SEM protected indole (1.0 eq) in methylene chloride, add a 1M solution of tin tetrachloride in methylene chloride (1.5 eq) dropwise over 25 minutes at 0 °C. Stir the reaction mixture at 0 °C for 1 hour, and then at room temperature for an additional hour. Monitor the reaction progress using TLC. After completion, cool the solution and neutralize the reaction mixture with 4% sodium hydroxide. Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate in vacuo. Purify the product by flash column chromatography.[5]
Protocol 6: N-Tosyl Deprotection using Cesium Carbonate
Dissolve the N-tosyl indole (1.0 eq) in a mixture of THF and methanol (2:1). Add cesium carbonate (3.0 eq) to the solution at ambient temperature. Stir the resulting mixture and monitor the progress of the reaction by HPLC or TLC. When the reaction is complete, evaporate the solvent under vacuum. To the residue, add water and stir at ambient temperature for 10 minutes. Filter the solid, wash with water, and dry to give the crude deprotected indole. The product can be further purified by recrystallization.[6]
Visualization of Key Concepts
The following diagrams illustrate important workflows and relationships in the context of protecting group chemistry for indole cross-coupling.
Caption: A generalized workflow for cross-coupling reactions involving N-protected indoles.
Caption: A decision-making guide for selecting an appropriate indole N-protecting group.
Caption: Structures of common protecting groups for the indole nitrogen.
Conclusion
The selection of a suitable protecting group for the indole nitrogen is a critical parameter for the success of cross-coupling reactions. While Boc offers ease of use and mild deprotection, its lability under certain conditions can be a drawback. SEM provides greater stability but may require more specific deprotection strategies. Tosyl is exceptionally robust but its removal can be challenging. By carefully considering the reaction conditions, the nature of the substrate, and the desired final product, researchers can choose the optimal protecting group to facilitate efficient and high-yielding cross-coupling reactions on the indole scaffold.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Boron Reagents for Suzuki-Miyaura Coupling of Indoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative boron reagents to 1-Benzenesulfonyl-1H-indole-4-boronic acid. The focus is on performance in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating C-C bonds. While the N-benzenesulfonyl protecting group is robust, its removal often requires harsh conditions that may not be compatible with complex molecules.[1][2] This guide explores more versatile alternatives, offering experimental data and protocols to inform reagent selection.
The primary alternatives discussed are:
-
Unprotected 1H-Indole-4-boronic acid pinacol ester: A common and direct precursor.
-
N-Boc-1H-indole-4-boronic acid: Utilizes a standard, acid-labile protecting group.
-
Potassium 1H-indole-4-trifluoroborate: An air-stable, crystalline salt with enhanced stability.
-
N-MIDA-1H-indole-4-boronate: A highly stable reagent enabling iterative cross-coupling.
Performance Comparison in Suzuki-Miyaura Coupling
The choice of boron reagent significantly impacts reaction efficiency, stability, and functional group tolerance in Suzuki-Miyaura couplings.[3][4] The N-benzenesulfonyl group on the target indole can be considered a durable protecting group, but alternatives often provide milder deprotection pathways or can be used without protection.
Reactivity and Stability Overview
-
Boronic Acids vs. Boronic Esters: Boronic acids are generally more reactive than their corresponding boronic esters (like pinacol esters) in Suzuki-Miyaura couplings due to differences in Lewis acidity and the electron-withdrawing nature of the ester group.[5][6] However, boronic esters, particularly pinacol esters, offer enhanced stability, can be purified by column chromatography, and are less prone to dehydration-trimerization into boroxines.[6][7]
-
N-Protection: For indoles, N-protection can be crucial. Unprotected indole halides can sometimes inhibit the palladium catalyst.[8] Using a protecting group like Boc or Tosyl (a sulfonyl group similar to benzenesulfonyl) can lead to higher and more consistent yields, especially when the indole is the boronic ester partner.[3]
-
Trifluoroborate Salts: Organotrifluoroborate salts are generally crystalline, air-stable solids with a long shelf-life.[9] They are considered robust alternatives to boronic acids, often providing higher yields due to their increased stability against protodeboronation, a common side reaction with heteroaromatic boronic acids.[9]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are often used in iterative cross-coupling strategies. The MIDA group protects the boronic acid from reacting until it is cleaved under mild basic conditions.[7][10]
Quantitative Data Summary
The following tables summarize comparative yield data for different indole boron reagents in Suzuki-Miyaura cross-coupling reactions based on literature examples.
Table 1: Comparison of N-Protected vs. Unprotected Indole Boron Reagents
| Indole Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Tos-5-bromo-indole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 92 | [3] |
| 5-bromo-indole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 88 | [3] |
| Phenylpinacolboronate | N-Tos-5-bromo-indole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 87 | [3] |
| Phenylpinacolboronate | N-Boc-5-bromo-indole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 75 | [3] |
| Phenylpinacolboronate | 5-bromo-indole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | Trace |[3] |
Data suggests that while unprotected indoles can work well with boronic acids, protected indoles are superior when coupling with less reactive boronic esters.
Table 2: Performance of Indolyltrifluoroborate Salts
| Indole Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| K-(N-Boc-indol-2-yl)trifluoroborate | 4-bromoanisole | Pd(OAc)₂ / RuPhos | Na₂CO₃ | n-BuOH/H₂O | 81* | [9] |
| K-(7-Bromo-1H-indol-2-yl)trifluoroborate | 4-bromoanisole | Pd(OAc)₂ / RuPhos | Na₂CO₃ | n-BuOH/H₂O | High (not quantified) |[9] |
*Yield after in-situ deprotection of the Boc group.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of a Halo-Indole with an Arylboronic Acid
This protocol is a representative procedure for coupling a halo-indole with an arylboronic acid, which is a common strategy when the desired boronic acid is more readily available than the corresponding indolylboronic acid.[11]
-
Reaction Setup: In a flame-dried Schlenk tube, combine the halo-indole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[11]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent (e.g., DME, 5 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis and Use of an Indolyltrifluoroborate Salt
This protocol demonstrates the conversion of an indolylboronic acid to its more stable trifluoroborate salt, followed by its use in a Suzuki-Miyaura coupling.[9]
Part A: Synthesis of Potassium (Indolyl)trifluoroborate
-
Dissolution: Dissolve the indolylboronic acid (1.0 equiv) in methanol.
-
Salt Formation: Add an aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Isolation: Remove methanol under reduced pressure. Collect the precipitated solid by filtration, wash with diethyl ether, and dry under vacuum.
Part B: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the potassium (indolyl)trifluoroborate (1.05 equiv), the aryl halide (1.0 equiv), Pd(OAc)₂ (3 mol%), RuPhos (6 mol%), and Na₂CO₃ (3.0 equiv).[9]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent Addition: Add degassed n-butanol and water (4:1 ratio).
-
Reaction: Heat the mixture to 100 °C and stir until the reaction is complete.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizing Pathways and Workflows
Logical and Experimental Diagrams
The following diagrams, generated using DOT language, illustrate the key chemical pathways and experimental decision-making processes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for selecting an appropriate indole boron reagent.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 1-Benzenesulfonyl-1H-indole-4-boronic acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1-Benzenesulfonyl-1H-indole-4-boronic acid, ensuring compliance with safety standards and minimizing risk.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the appropriate Personal Protective Equipment (PPE). All handling of this compound should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double gloving may be considered for added protection.[1][2] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] |
| Footwear | Closed-toe shoes.[1] |
| Respiratory | A multi-purpose combination respirator cartridge is recommended when handling the solid form or if dust may be generated.[2] |
Step-by-Step Disposal Protocol
Given the nature of this compound as a boronic acid and a sulfonyl-containing organic compound, it must be treated as hazardous waste.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1]
1. Waste Segregation and Collection:
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
2. Solid Waste Disposal:
-
Contaminated solid materials such as disposable gloves, bench paper, and weighing boats should be collected in a designated, labeled hazardous waste container for solids.[1]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquids. Indicate the solvent and approximate concentration on the label.[2]
4. Decontamination of Glassware:
-
For thorough decontamination of glassware, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[1]
-
All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]
-
After the initial decontamination, a final rinse with water should be performed, and this rinse water should also be collected as hazardous waste.[1]
-
Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or appropriate disposal.[1]
5. Spills:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[3]
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[4]
-
For liquid spills, cover drains and use an absorbent material to collect the spill, then place it in a sealed container for disposal.[3]
-
Clean the affected area thoroughly once the spill has been contained and collected.
6. Storage and Final Disposal:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[1]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[2] Waste material must be disposed of in accordance with national and local regulations.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Benzenesulfonyl-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Benzenesulfonyl-1H-indole-4-boronic acid. The following procedures are based on best practices for handling boronic acid and sulfonyl-containing derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2][3]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[1] Wash hands thoroughly with soap and water after handling and before breaks.[1][3] Do not eat, drink, or smoke in the laboratory.[1] Remove any contaminated clothing immediately and wash it before reuse.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][3] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][3] Gloves should be inspected before use and changed immediately upon contamination.[3] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills.[1][3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3][4] | To prevent respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Collection:
-
Disposal Method:
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[1][5]
-
Do not pour waste down the drain unless explicitly permitted by your local water authority for small, neutralized quantities.[4][5]
-
For larger quantities or contaminated material, arrange for disposal through a certified hazardous waste facility.[4][5]
-
-
Spill Response:
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
